Nafazatrom
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59040-30-1 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5-methyl-2-(2-naphthalen-2-yloxyethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H16N2O2/c1-12-10-16(19)18(17-12)8-9-20-15-7-6-13-4-2-3-5-14(13)11-15/h2-7,11H,8-10H2,1H3 |
InChI Key |
ISBUYSPRIJRBKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)CCOC2=CC3=CC=CC=C3C=C2 |
Appearance |
Solid powder |
Other CAS No. |
59040-30-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-(beta-naphthyloxy)ethyl)-3-methyl-2- pyrazolin-5-one BAY g 6575 BAY-g 6575 BAY-g-6575 nafazatrom |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Anti-Metastatic Action of Nafazatrom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains the primary driver of cancer-related mortality, underscoring the urgent need for effective anti-metastatic therapies. Nafazatrom, an antithrombotic and lipoxygenase inhibitor, has demonstrated significant potential in curbing metastatic dissemination in preclinical models. This technical guide provides an in-depth exploration of the mechanism of action of this compound in cancer metastasis, with a focus on its core activity: the inhibition of tumor cell-mediated degradation of the endothelial matrix. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development in this promising area.
Core Mechanism of Action: Inhibition of Endothelial Matrix Degradation
The principal anti-metastatic effect of this compound is not attributed to direct cytotoxicity against tumor cells but rather to its ability to interfere with a critical step in the metastatic cascade: the breakdown of the endothelial matrix.[1] This matrix, a complex network of proteins and proteoglycans, forms a crucial barrier that cancer cells must breach to invade surrounding tissues and enter the bloodstream.
In preclinical studies, this compound has been shown to significantly reduce the ability of tumor cells to solubilize components of the endothelial matrix.[1] The primary target of this degradation appears to be heparan sulfate proteoglycans, which are abundant in the matrix.[1] By preserving the integrity of this barrier, this compound effectively hinders the invasive and metastatic potential of cancer cells.
Quantitative Data Summary
The anti-metastatic efficacy of this compound has been quantified in both in vivo and in vitro settings. The following tables summarize the key findings from preclinical studies.
Table 1: In Vivo Anti-Metastatic Efficacy of this compound in a Murine Melanoma Model
| Animal Model | Tumor Cell Line | Treatment Regimen | Outcome | Reference |
| C57BL/6 Mice | B16 Amelanotic Melanoma | 100 mg/kg/day this compound | Sixfold reduction in metastatic pulmonary lesions | [2] |
Table 2: In Vitro Effects of this compound
| Assay | Cell Line | Concentration of this compound | Effect | Reference |
| Endothelial Matrix Solubilization | B16 Amelanotic Melanoma | 1 µg/mL | ~60% inhibition | [2] |
| Tumor Cell Proliferation | B16 Amelanotic Melanoma | Up to 1 µg/mL | No inhibition | [2] |
| Tumor Cell Adhesion to Endothelium | B16 Amelanotic Melanoma | 1 µg/mL | No inhibition | [2] |
Implicated Signaling Pathway: Lipoxygenase Inhibition
This compound is a known inhibitor of lipoxygenase (LOX) enzymes.[3][4][5] The LOX pathway is involved in the metabolism of arachidonic acid, leading to the production of various bioactive lipids, including leukotrienes and hydroxyeicosatetraenoic acids (HETEs). These molecules have been implicated in promoting several aspects of cancer progression, including cell proliferation, survival, angiogenesis, and invasion.
While the precise downstream signaling cascade linking this compound's LOX inhibition to the prevention of endothelial matrix degradation is not fully elucidated, a plausible mechanism involves the regulation of matrix-degrading enzymes such as heparanase and matrix metalloproteinases (MMPs). Certain LOX products are known to upregulate the expression and activity of these enzymes, which are critical for the breakdown of heparan sulfate proteoglycans and other matrix components. By inhibiting the LOX pathway, this compound may disrupt this signaling axis, leading to a reduction in the enzymatic degradation of the endothelial barrier.
Caption: Proposed signaling pathway of this compound in inhibiting cancer metastasis.
Key Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's anti-metastatic activity.
In Vivo Spontaneous Metastasis Model
This model is crucial for assessing the efficacy of an anti-metastatic agent in a setting that mimics the natural progression of cancer.
-
Animal Model: C57BL/6 mice are commonly used due to their syngeneic compatibility with the B16 melanoma cell line.[2][6][7][8]
-
Tumor Cell Line: The B16 amelanotic melanoma cell line is utilized for its aggressive metastatic potential, particularly to the lungs.[1][2][6][7][8]
-
Procedure:
-
B16 melanoma cells are cultured in vitro.
-
A suspension of tumor cells is injected subcutaneously into the flank of C57BL/6 mice.
-
Primary tumors are allowed to grow to a specified size.
-
Treatment with this compound (e.g., 100 mg/kg/day orally) or a vehicle control is initiated.
-
After a defined period, mice are euthanized, and their lungs are harvested.
-
Metastatic nodules on the lung surface are counted to quantify the extent of metastasis.
-
Caption: Workflow for the in vivo spontaneous metastasis experiment.
In Vitro Endothelial Matrix Degradation Assay
This assay directly measures the ability of tumor cells to degrade the endothelial matrix and the inhibitory effect of compounds like this compound.
-
Cell Culture:
-
Bovine aortic endothelial cells are cultured to confluence.
-
The endothelial cells are metabolically labeled with a radioactive precursor (e.g., [³H]glucosamine) to label the extracellular matrix.
-
The endothelial cells are then lysed and removed, leaving the radiolabeled matrix attached to the culture dish.
-
-
Procedure:
-
B16 melanoma cells are seeded onto the pre-labeled endothelial matrix.
-
The cells are treated with this compound (e.g., 1 µg/mL) or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), the culture medium is collected.
-
The amount of radioactivity in the medium is measured using a scintillation counter. An increase in radioactivity in the medium corresponds to the degradation and solubilization of the matrix.
-
Caption: Workflow for the in vitro endothelial matrix degradation assay.
Conclusion and Future Directions
This compound presents a compelling profile as an anti-metastatic agent, primarily through its novel mechanism of inhibiting endothelial matrix degradation. The quantitative data from preclinical studies are promising and warrant further investigation. Future research should focus on elucidating the specific lipoxygenase isoforms inhibited by this compound and definitively linking this inhibition to the downstream regulation of matrix-degrading enzymes like heparanase and MMPs. Furthermore, more extensive dose-response studies in various preclinical models of metastasis are needed to optimize its therapeutic potential. A deeper understanding of these molecular intricacies will be instrumental in advancing this compound or functionally similar compounds into clinical settings for the treatment of metastatic cancer.
References
- 1. Interference with tumor cell-induced degradation of endothelial matrix on the antimetastatic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoxygenase inhibitor this compound fails to attenuate postischaemic ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of efficacy of this compound, a novel anti-thrombotic compound, in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Bay g 6575) blunts canine hypoxic pulmonary vasoconstriction: evidence for a prostaglandin-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syngeneic Murine Metastasis Models: B16 Melanoma | Springer Nature Experiments [experiments.springernature.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazolinone Derivatives: A Technical Guide to Their Antimetastatic Potential
For Researchers, Scientists, and Drug Development Professionals
The metastatic spread of cancer remains a formidable challenge in oncology, driving the search for novel therapeutic agents that can effectively inhibit this complex process. Among the promising classes of compounds, pyrazolinone derivatives have emerged as significant candidates, demonstrating notable antimetastatic activities in various preclinical studies. This technical guide provides an in-depth overview of the core findings, experimental methodologies, and mechanistic insights into the action of these compounds.
Core Concepts and Mechanisms of Action
Pyrazolinone derivatives exert their antimetastatic effects through the modulation of key signaling pathways and enzymes involved in cell migration, invasion, and angiogenesis. Two prominent mechanisms have been elucidated: the inhibition of the PI3K/Akt/ERK1/2 signaling pathway and the targeting of aminopeptidase N (APN).
Inhibition of the PI3K/Akt/ERK1/2 Signaling Pathway
A series of novel pyrazolinone chalcones have been synthesized and identified as potent inhibitors of the PI3K/Akt/ERK1/2 signaling cascade, a critical pathway in cancer cell proliferation and metastasis.[1][2][3][4] One particular derivative, compound 6b , has shown significant promise. In silico docking studies revealed high binding affinities to PI3K and Akt proteins.[1][2][3][4] Subsequent in vitro studies confirmed that compound 6b exerts a cytotoxic effect on the Caco cell line and inhibits the PI3K/Akt pathway, leading to a downstream reduction in the activity of ERK1/2.[1][2][3][4] This inhibition ultimately results in the upregulation of pro-apoptotic proteins like Bax and p53, and downregulation of the anti-apoptotic protein Bcl-2, thereby promoting cancer cell death and preventing metastatic progression.[1][2][3][4]
Aminopeptidase N (APN) Inhibition
Another class of pyrazoline-based derivatives has been developed as potent inhibitors of aminopeptidase N (APN/CD13), a cell-surface enzyme that plays a crucial role in tumor invasion, metastasis, and angiogenesis.[5][6] APN is overexpressed in various cancer cells and contributes to the degradation of the extracellular matrix, facilitating cancer cell invasion.[5] The synthesized pyrazoline derivatives, particularly compound 2k , have demonstrated superior APN inhibitory activity compared to the positive control, bestatin.[5][6] This inhibition of APN leads to a significant reduction in cancer cell invasion and has been shown to effectively prevent pulmonary metastasis in a murine hepatoma model.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of pyrazolinone and pyrazoline derivatives.
Table 1: In Vitro Cytotoxicity and Binding Affinity of Pyrazolinone Chalcone 6b
| Parameter | Value | Cell Line/Target | Reference |
| IC50 | 23.34 ± 0.14 µM | Caco | [1][2][3][4] |
| Binding Energy (PI3K) | -11.1 kcal/mol | PI3K Protein | [1][2][3][4] |
| Binding Energy (Akt) | -10.7 kcal/mol | Akt Protein | [1][2][3][4] |
Table 2: Aminopeptidase N (APN) Inhibition and Antiproliferative Activity of Pyrazoline Derivative 2k
| Parameter | IC50 (µM) | Cell Line/Target | Reference |
| APN Inhibition | Orders of magnitude lower than bestatin | APN Enzyme | [5][6] |
| U937 (Human leukemia) | >50 | U937 | [5] |
| K562 (Human leukemia) | >50 | K562 | [5] |
| PLC/PRF/5 (Human hepatoma) | >50 | PLC/PRF/5 | [5] |
| PC-3 (Human prostate cancer) | >50 | PC-3 | [5] |
| ES-2 (Human ovarian cancer) | >50 | ES-2 | [5] |
| HepG2 (Human hepatoma) | >50 | HepG2 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols employed in the evaluation of these pyrazolinone derivatives.
Synthesis of Pyrazolinone and Pyrazoline Derivatives
The synthesis of these compounds generally involves multi-step chemical reactions. For instance, pyrazolinone chalcones are synthesized through a Claisen-Schmidt condensation of an appropriate pyrazolinone derivative with an aromatic aldehyde.[1][7] Pyrazoline-based APN inhibitors are synthesized via a multi-step process starting from the formation of chalcone analogs, followed by cyclization and subsequent chemical modifications.[5][8]
In Vitro Anti-Invasion Assay
The anti-invasion potential of the compounds is typically assessed using a Transwell chamber assay with a Matrigel-coated membrane, which mimics the basement membrane.[5]
-
Cell Seeding : Cancer cells (e.g., ES-2) are seeded in the upper chamber of the Transwell insert in a serum-free medium.
-
Compound Treatment : The test compound (e.g., pyrazoline derivative 2k) is added to the upper chamber at various concentrations.
-
Chemoattractant : The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation : The plate is incubated to allow for cell invasion through the Matrigel and the membrane.
-
Quantification : Non-invading cells in the upper chamber are removed. The invaded cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion inhibition is calculated relative to a control group.
In Vivo Anti-Metastasis Assay
Animal models are essential for evaluating the in vivo efficacy of antimetastatic agents. A common model is the experimental pulmonary metastasis model in mice.[5]
-
Cell Injection : A suspension of cancer cells (e.g., H22 hepatoma cells) is injected into the tail vein of mice to induce lung metastases.[5]
-
Treatment : The mice are treated with the test compound (e.g., pyrazoline derivative 2k) or a vehicle control, typically via intraperitoneal or oral administration, for a specified duration.
-
Endpoint : After the treatment period, the mice are euthanized, and their lungs are harvested.
-
Metastasis Quantification : The number of metastatic nodules on the lung surface is counted. The inhibition rate is calculated by comparing the number of nodules in the treated group to the control group.[5]
Conclusion and Future Directions
Pyrazolinone and its related pyrazoline derivatives represent a versatile scaffold for the development of novel antimetastatic agents. The demonstrated mechanisms of action, including the inhibition of critical signaling pathways and key enzymes, underscore their therapeutic potential. The quantitative data from preclinical studies provide a strong foundation for further investigation. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring their efficacy in a broader range of cancer models and in combination with existing chemotherapies will be crucial for their clinical translation. The detailed experimental protocols provided herein offer a guide for researchers to build upon these promising findings and accelerate the development of pyrazolinone-based therapies for metastatic cancer.
References
- 1. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03629G [pubs.rsc.org]
The Multifaceted Role of Nafazatrom in Prostaglandin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Nafazatrom's mechanism of action within the prostaglandin metabolic pathways. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling cascades and workflows to support further research and development.
Core Mechanism of Action
This compound, a pyrazolone derivative, exerts its influence on prostaglandin metabolism through a multi-pronged approach. Its primary effects are centered on the modulation of prostacyclin (PGI2) levels and the inhibition of pro-inflammatory pathways. The core mechanisms include:
-
Stimulation of Prostacyclin (PGI2) Synthesis: this compound enhances the biosynthesis of PGI2, a potent vasodilator and inhibitor of platelet aggregation. It achieves this not by direct enzymatic activation, but by acting as a reducing substrate for the peroxidase activity of prostaglandin H (PGH) synthase. This action protects PGI2 synthase from inactivation by hydroperoxy fatty acids, thereby promoting the conversion of PGH2 to PGI2.[1]
-
Inhibition of Prostaglandin Catabolism: A key action of this compound is the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH), the primary enzyme responsible for the degradation of prostaglandins like PGI2 and PGE2.[2] By inhibiting this enzyme, this compound prolongs the biological half-life of these crucial signaling molecules.
-
Antioxidant and Radical Scavenging Properties: The pyrazolone structure of this compound endows it with potent antioxidant properties. It is an extremely reactive scavenger of free radicals, a property that may contribute to its protective effects on enzymes within the prostaglandin pathway.[1]
-
Modulation of Arachidonic Acid Metabolism: While precise inhibitory concentrations are not extensively documented, this compound has been shown to influence the broader arachidonic acid cascade. In vitro studies have indicated that this compound can decrease the incorporation of arachidonic acid into peripheral blood monocytes, suggesting an upstream effect on the availability of substrate for both cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory action of this compound.
| Target Enzyme | Substrate | IC50 Value | Source Organism | Reference |
| 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH) | [3H]PGF2 alpha | 18.5 µM | Bovine Lung | [2] |
Signaling Pathway Visualization
The following diagram illustrates the points of intervention of this compound in the prostaglandin and leukotriene synthesis pathways.
Caption: this compound's intervention points in the arachidonic acid cascade.
Experimental Protocols
This section details a representative experimental protocol for determining the inhibitory activity of this compound against 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH).
Assay for 15-OH PGDH Inhibition
This protocol is based on a fluorometric method that quantifies the production of NADH, a product of the 15-OH PGDH-catalyzed oxidation of a prostaglandin substrate.
Objective: To determine the IC50 value of this compound for the inhibition of 15-OH PGDH.
Materials:
-
Purified 15-OH PGDH enzyme
-
Prostaglandin F2α (PGF2α) as substrate
-
β-Nicotinamide adenine dinucleotide (NAD+) as a cofactor
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 340 nm, Emission: 445 nm)
Procedure:
-
Reagent Preparation: Prepare a dilution series of this compound in the assay buffer. Also, prepare working solutions of 15-OH PGDH, PGF2α, and NAD+ in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control - DMSO)
-
15-OH PGDH enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PGF2α substrate and NAD+ solution to each well.
-
Kinetic Measurement: Immediately place the microplate in the fluorometric plate reader and measure the increase in fluorescence at 445 nm (excitation at 340 nm) over time. The rate of NADH formation is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Normalize the data, with the vehicle control representing 100% enzyme activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the 15-OH PGDH inhibition assay.
Caption: Workflow for determining the IC50 of this compound for 15-OH PGDH inhibition.
Conclusion
This compound presents a complex and compelling profile in its interaction with prostaglandin metabolism. Its ability to both enhance the synthesis of the beneficial prostacyclin (PGI2) and inhibit its degradation positions it as a molecule of significant interest for cardiovascular and anti-inflammatory research. The antioxidant properties of its pyrazolone core likely contribute to its overall mechanism of action. Further research to elucidate the precise inhibitory constants for its effects on cyclooxygenase and lipoxygenase will provide a more complete understanding of its pharmacological profile. The methodologies and data presented in this guide offer a solid foundation for future investigations into the therapeutic potential of this compound.
References
- 1. Reaction of the antithrombotic and antimetastatic agent, this compound, with oxidizing radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Bay g-6575), an antithrombotic and antimetastatic agent, inhibits 15-hydroxyprostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical study of a new antimetastatic compound, this compound (Bay g 6575). Effects on platelet consumption and monocyte prostaglandin production in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Nafazatrom as a 15-Hydroxyprostaglandin Dehydrogenase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafazatrom (Bay g-6575) is a compound initially investigated for its antithrombotic and antimetastatic properties.[1] A significant aspect of its mechanism of action is the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the catabolism and inactivation of prostaglandins.[1] By inhibiting 15-PGDH, this compound effectively increases the local concentrations and prolongs the biological half-life of key prostaglandins such as prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α).[1] This guide provides an in-depth examination of this compound's role as a 15-PGDH inhibitor, detailing its mechanism, the downstream signaling consequences, and the experimental methodologies used to characterize its activity.
Introduction to 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the rate-limiting enzyme in the degradation of prostaglandins.[2][3] It catalyzes the oxidation of the 15(S)-hydroxyl group of prostaglandins to a 15-keto group, a conversion that results in a dramatic reduction in their biological activity.[3][4] Due to its critical role in prostaglandin inactivation, 15-PGDH is a key regulator of processes like inflammation, cell proliferation, and tissue regeneration.[3][5] Notably, 15-PGDH has been identified as a tumor suppressor in various cancers, including colon and lung cancer, where its expression is often lost, leading to elevated prostaglandin levels that promote tumorigenesis.[2][6][7]
This compound's Mechanism of Action as a 15-PGDH Inhibitor
This compound has been demonstrated to inhibit 15-PGDH from various tissue sources, including bovine lung and vascular walls.[1] The inhibition is dose-dependent and occurs in the micromolar range.[1] By blocking the enzymatic activity of 15-PGDH, this compound prevents the breakdown of prostaglandins. This leads to an accumulation of active prostaglandins, most notably PGI2, which is a potent vasodilator and inhibitor of platelet aggregation, contributing to this compound's antithrombotic effects.[1] The inhibition of PGE2 and PGF2α degradation also has significant implications for other physiological and pathological processes.[1]
Quantitative Data on this compound's Inhibition of 15-PGDH
The inhibitory potency of this compound against 15-PGDH has been quantified in enzymatic assays. The following table summarizes the available data.
| Compound | Target | IC50 | Substrate | Source of Enzyme | Reference |
| This compound | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 18.5 µM | [3H]PGF2α | Bovine Lung | [1] |
Downstream Signaling Pathways Affected by 15-PGDH Inhibition
The inhibition of 15-PGDH by this compound leads to elevated levels of prostaglandins, particularly PGE2, which in turn activates a complex network of downstream signaling pathways. PGE2 exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[8]
-
EP2 and EP4 Receptors: These receptors primarily couple to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase (AC).[8][9] This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), modulating gene expression.[8][10][11] The EP4 receptor can also couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, and can activate the PI3K/Akt pathway.[8][9]
-
EP1 Receptor: This receptor is coupled to the Gq alpha subunit (Gαq), which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
EP3 Receptor: This receptor primarily couples to the Gi alpha subunit (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[8]
The diagram below illustrates the major signaling cascades initiated by increased PGE2 levels resulting from 15-PGDH inhibition.
References
- 1. This compound (Bay g-6575), an antithrombotic and antimetastatic agent, inhibits 15-hydroxyprostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mybiosource.com [mybiosource.com]
- 4. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 10. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Therapeutic Potential of Nafazatrom
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafazatrom, a pyrazolone derivative, is a compound with a multifaceted pharmacological profile, demonstrating significant potential in several therapeutic areas. Initially investigated for its antithrombotic properties, research has unveiled its efficacy as an antimetastatic, cardioprotective, and anti-inflammatory agent. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, presenting key quantitative data, detailed experimental methodologies, and elucidating its mechanisms of action through signaling pathway diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.
Core Therapeutic Applications and Mechanism of Action
This compound's therapeutic potential stems from its ability to modulate critical biological pathways, primarily the arachidonic acid cascade. Its key mechanisms of action include the inhibition of lipoxygenase and the stimulation of prostacyclin (PGI2) synthesis. These actions underpin its observed effects in cardiovascular disease and oncology.
Antithrombotic and Cardioprotective Effects
This compound has been shown to exert beneficial effects in the context of myocardial ischemia and thrombosis. Its antithrombotic activity is attributed to the enhancement of circulating prostacyclin, a potent vasodilator and inhibitor of platelet aggregation[1]. By inhibiting the enzymatic degradation of prostacyclin and stimulating its synthesis, this compound helps to maintain vascular homeostasis[2][3][4]. In preclinical models of myocardial infarction, this compound treatment has been associated with a significant reduction in infarct size and a decrease in the incidence of cardiac arrhythmias[3][4][5].
Antimetastatic Properties
A significant area of investigation for this compound is its potential as an anti-cancer agent, specifically in the inhibition of metastasis[1][6]. The compound has demonstrated the ability to reduce the formation of metastatic lesions in animal models[6]. This antimetastatic effect is not due to direct cytotoxicity to tumor cells but rather through interference with the process of tumor cell-induced degradation of the endothelial matrix, a critical step in the metastatic cascade[6].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound, providing a comparative overview of its efficacy in various models.
Table 1: Cardioprotective Effects of this compound
| Parameter | Model | Treatment Group (this compound) | Control Group | Percentage Reduction | Reference |
| Myocardial Infarct Size (% of area at risk) | Canine Model of Regional Myocardial Ischemia | 21 ± 5% | 41 ± 5% | 48.8% | [3] |
| Myocardial Infarct Size (% of left ventricle) | Canine Coronary Artery Thrombosis Model | 8.4 ± 1.4% | 32.3 ± 3.1% | 74.0% | [4] |
| Myocardial Infarct Size | Conscious Rat Model (pretreatment) | - | - | 36% and 48% (for 30 and 100 mg/kg) | [5] |
| Myocardial Infarct Size | Conscious Rat Model (post-ligature treatment) | - | - | 28% and 39% (for 30 and 100 mg/kg) | [5] |
| Thrombus Wet Weight (mg) | Canine Coronary Artery Thrombosis Model | 18.4 ± 2.6 mg | 63.7 ± 3.1 mg | 71.1% | [4] |
Table 2: Antimetastatic Effects of this compound
| Parameter | Model | Treatment Group (this compound) | Control Group | Percentage Reduction | Reference |
| Metastatic Pulmonary Lesions | B16 Amelanotic Subcutaneous Tumors in C57BL/6 Mice | - | - | Six-fold reduction | [6] |
| Inhibition of Endothelial Matrix Solubilization | In vitro B16 Amelanotic Cells | - | - | ~60% | [6] |
Table 3: In Vitro Activity of this compound Against Human Malignancies
| Tumor Type | Exposure | Concentration | Major Inhibition (≥70%) | Intermediate Inhibition (50-69%) | Reference |
| Adenocarcinomas | 1 hour | 1, 10, 25, 100 µg/ml | 7/52 | 7/52 | [7] |
| Squamous Carcinomas | 1 hour | 1, 10, 25, 100 µg/ml | 0/9 | 4/9 | [7] |
| Other Malignancies | 1 hour | 1, 10, 25, 100 µg/ml | 1/17 | 6/17 | [7] |
| Adenocarcinomas | Continuous | 0.05, 0.5, 5 µg/ml | Not specified | Not specified | [7] |
| Squamous Carcinomas | Continuous | 0.05, 0.5, 5 µg/ml | Not specified | Not specified | [7] |
| Other Malignancies | Continuous | 0.05, 0.5, 5 µg/ml | Not specified | Not specified | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a guide for the replication and further investigation of this compound's effects.
Canine Model of Regional Myocardial Ischemia
-
Objective: To assess the effect of this compound on myocardial infarct size following ischemia and reperfusion.
-
Animal Model: Adult male dogs.
-
Procedure:
-
Administer this compound (1 mg/kg intravenously) or placebo every 6 hours for 48 hours.
-
After 24 hours of treatment, anesthetize the animals and perform a left thoracotomy.
-
Occlude the proximal left circumflex coronary artery for 90 minutes.
-
Gradually reperfuse the artery over a period of 30 minutes.
-
Monitor the animals for 24 hours post-reperfusion.
-
Sacrifice the animals and excise the hearts.
-
Determine the infarct size by histochemical staining with triphenyltetrazolium chloride. The area at risk is delineated by coronary arteriography.
-
-
Reference: [3]
Murine Model of Spontaneous Metastasis
-
Objective: To evaluate the antimetastatic activity of this compound in vivo.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Implant B16 amelanotic tumor cells subcutaneously into the mice.
-
Administer this compound (100 mg/kg/day) or vehicle control.
-
Monitor the growth of the primary tumor.
-
After a predetermined period, sacrifice the mice and excise the lungs.
-
Count the number of metastatic pulmonary lesions.
-
-
Reference: [6]
In Vitro Endothelial Matrix Degradation Assay
-
Objective: To determine the effect of this compound on tumor cell-induced degradation of the endothelial matrix.
-
Cell Lines: B16 amelanotic tumor cells and bovine endothelial cells.
-
Procedure:
-
Culture bovine endothelial cells to form a monolayer and allow them to deposit an extracellular matrix.
-
Remove the endothelial cells to leave the intact matrix.
-
Label the matrix components with a suitable radioisotope.
-
Culture B16 amelanotic cells on the radiolabeled matrix in the presence or absence of this compound (1 µg/ml for 72 hours).
-
Collect the culture supernatant and measure the amount of solubilized (degraded) matrix components by scintillation counting.
-
-
Reference: [6]
Lipoxygenase Inhibition Assay
-
Objective: To assess the inhibitory effect of this compound on lipoxygenase activity.
-
Enzyme Source: Soybean lipoxygenase or purified mammalian lipoxygenase.
-
Substrate: Linoleic acid or arachidonic acid.
-
Procedure:
-
Prepare a reaction mixture containing a suitable buffer (e.g., borate buffer, pH 9.0), the lipoxygenase enzyme, and the test compound (this compound) at various concentrations.
-
Incubate the mixture for a short period to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm using a spectrophotometer.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.
-
-
Reference: General method based on principles from[8] and other lipoxygenase assay protocols.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound.
Arachidonic Acid Cascade and this compound's Points of Intervention
Caption: this compound's dual action on the arachidonic acid pathway.
Experimental Workflow for Myocardial Infarction Study
Caption: Workflow for assessing this compound's cardioprotective effects.
Conclusion
This compound presents a compelling profile as a therapeutic agent with potential applications in cardiovascular disease and oncology. Its well-defined mechanism of action, centered on the modulation of the arachidonic acid pathway, provides a strong rationale for its observed efficacy in preclinical models. The quantitative data summarized in this guide highlight its significant potential in reducing myocardial damage and inhibiting cancer metastasis. While further clinical investigation is warranted, the existing body of evidence strongly supports the continued exploration of this compound as a novel therapeutic strategy. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate this ongoing research and development.
References
- 1. Clinical study of a new antimetastatic compound, this compound (Bay g 6575). Effects on platelet consumption and monocyte prostaglandin production in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of the stimulation of prostaglandin H synthase and prostacyclin synthase by the antithrombotic and antimetastatic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of this compound on ischemic reperfused myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of oral this compound (= BAY g 6575) on canine coronary artery thrombosis and myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of myocardial infarction and dysrhythmic activity by this compound in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference with tumor cell-induced degradation of endothelial matrix on the antimetastatic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: clonogenic in-vitro assessment of activity against human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoxygenase inhibitor this compound fails to attenuate postischaemic ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Nafazatrom: A Technical Guide to its Antioxidant Properties and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafazatrom is a pyrazolone derivative initially investigated for its antithrombotic and antimetastatic properties. Subsequent research has revealed a broader pharmacological profile, highlighting its potent antioxidant and diverse cellular effects. This document provides a comprehensive technical overview of the mechanisms of action of this compound, focusing on its free-radical scavenging capabilities, its modulation of critical enzymatic pathways such as lipoxygenase and prostaglandin synthesis, and its resultant anti-inflammatory, cardioprotective, and antimetastatic activities. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to serve as a resource for researchers in pharmacology and drug development.
Antioxidant Properties
This compound has demonstrated significant efficacy as a potent antioxidant, acting primarily as a free radical scavenger. Its chemical structure lends itself to the donation of electrons, thereby neutralizing reactive oxygen species (ROS) and inhibiting oxidative damage.
Free Radical Scavenging
Pulse radiolysis and electron spin resonance (ESR) experiments have established that this compound is an exceptionally reactive scavenger of free radicals.[1] The rate of its reaction with the bromine dioxide radical (BrO₂•) is higher than that of well-known biological antioxidants like α-tocopherol (Vitamin E) and ascorbate (Vitamin C).[1] Upon oxidation, this compound forms a stable phenoxyl-like radical that decays at a rate approaching diffusion-controlled limits, indicating its efficiency in terminating radical chain reactions.[1]
Inhibition of Lipid Peroxidation
This compound effectively inhibits the peroxidation of lipids in various in-vitro systems. It has been shown to decrease FeSO₄ and H₂O₂-induced peroxidation in phosphatidylcholine liposomes and rat heart homogenates.[2] Furthermore, it inhibits the peroxidation of low-density lipoproteins (LDL) induced by either CuSO₄ or the radical initiator AAPH.[2]
Interaction with Other Antioxidants
ESR spectroscopy studies have shown that this compound can reduce the α-tocopherol radical. However, it is approximately 100 times less efficient at this than Vitamin C, suggesting it does not significantly interfere with the recycling of α-tocopherol in biological systems.[2]
Table 1: Comparative Antioxidant Activity of this compound
| Assay System | Peroxidation Inducer | Comparison Agent | Relative Potency of this compound | Reference |
| Phosphatidylcholine Liposomes | FeSO₄ / H₂O₂ | α-Tocopherol | ~3x less potent | [2] |
| Low-Density Lipoprotein (LDL) | CuSO₄ / AAPH | α-Tocopherol | ~2-4x more potent | [2] |
| Free Radical Scavenging | BrO₂• | α-Tocopherol, Ascorbate | More reactive | [1] |
Cellular Effects and Mechanisms of Action
This compound exerts a wide range of effects on cellular function, primarily through the modulation of enzymatic pathways involved in inflammation, thrombosis, and metastasis.
Modulation of Arachidonic Acid Metabolism
A primary mechanism of this compound is its significant influence on the arachidonic acid (AA) cascade. It acts as both a lipoxygenase (LOX) inhibitor and a modulator of prostaglandin synthesis.
-
Lipoxygenase (LOX) Inhibition: this compound is recognized as a potent inhibitor of lipoxygenase enzymes.[3][4] This inhibition reduces the production of leukotrienes, which are potent mediators of inflammation and have been implicated in the pathophysiology of conditions like myocardial ischemia.[3][5] Histological evidence from in vivo studies shows that this compound treatment leads to a decrease in neutrophil infiltration, which is consistent with LOX inhibition.[3][5]
-
Prostaglandin (PG) Synthesis Stimulation: Rather than inhibiting cyclooxygenase (COX), this compound stimulates the production of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation.[6][7][8] It achieves this by:
Anti-inflammatory and Cytoprotective Effects
This compound demonstrates significant anti-inflammatory and protective effects in various cellular and animal models.
-
Inhibition of Neutrophil Function: In vitro, this compound produces a dose-dependent inhibition of neutrophil aggregation, superoxide anion generation, and the release of β-glucuronidase.[9] This directly reduces the capacity of neutrophils to cause inflammatory tissue damage. In vivo, this translates to diminished leukocyte infiltration into ischemic tissues.[9]
-
Lysosomal Stabilization: The compound has been shown to stabilize lysosomal membranes, preventing the release of harmful proteases like cathepsin D into the plasma, an effect observed in models of traumatic shock.[10]
Table 2: In-Vitro Effects of this compound on Neutrophil Function
| Parameter | Concentration Range (µM) | Effect | Reference |
| Neutrophil Aggregation | 0.4 - 75 | Dose-related inhibition | [9] |
| Superoxide Anion Generation | 0.4 - 75 | Dose-related inhibition | [9] |
| β-Glucuronidase Release | 0.4 - 75 | Dose-related inhibition (lesser extent) | [9] |
| Arachidonic Acid Metabolism | 0.4 - 75 | Dose-related inhibition | [9] |
Cardioprotective Effects
In animal models of myocardial ischemia and reperfusion, this compound provides significant cardioprotection.
-
Infarct Size Reduction: Oral administration of this compound (10 mg/kg) in dogs subjected to coronary occlusion and reperfusion reduced myocardial infarct size from 58% of the at-risk area in control animals to 23% in treated animals.[9] Pre- and post-ligation treatment in rats also significantly reduced the ultimate infarct size.[11] This protective effect is strongly linked to its ability to inhibit neutrophil infiltration and function.[9]
-
Anti-arrhythmic Activity: In conscious rats, this compound treatment reduced the number of extrasystoles and the duration of ventricular tachycardia and fibrillation following coronary artery ligation.[11]
Table 3: Cardioprotective Effects of this compound in Animal Models
| Animal Model | Dosing | Outcome | Quantitative Result | Reference |
| Anesthetized Dog (Occlusion-Reperfusion) | 10 mg/kg, p.o. | Infarct Size Reduction | 58 ± 3% (Control) vs. 23 ± 2% (this compound) | [9] |
| Conscious Rat (Coronary Ligation) | 30-100 mg/kg, p.o. | Infarct Size Reduction | 36-48% reduction (pretreatment) | [11] |
| Conscious Rat (Coronary Ligation) | 30-100 mg/kg, p.o. | Anti-arrhythmic | Reduced extrasystoles & VT/VF duration | [11] |
Antimetastatic and Anticancer Effects
This compound inhibits tumor metastasis through a mechanism that is independent of direct cytotoxicity.
-
Inhibition of Endothelial Matrix Degradation: The primary antimetastatic mechanism appears to be the interference with tumor cell-induced degradation of the endothelial extracellular matrix.[12] Specifically, this compound at a concentration of 1 µg/mL inhibited the solubilization of matrix components by B16 melanoma cells by approximately 60%.[12] The predominant component protected from degradation appears to be a heparan sulfate proteoglycan.[12] This action prevents a crucial step in the extravasation of tumor cells from the bloodstream.
-
In-Vivo Antimetastatic Activity: In mice bearing B16 melanoma tumors, treatment with 100 mg/kg/day of this compound resulted in a six-fold reduction in pulmonary metastatic lesions without affecting primary tumor growth.[12]
-
In-Vitro Anticancer Activity: While not its primary mechanism, this compound has shown some direct inhibitory activity against human malignancies in clonogenic assays.[13]
Table 4: In-Vitro Anticancer Activity of this compound (Human Tumor Stem Cell Assay)
| Malignancy Type | Concentrations Tested | Exposure | Major Inhibition (≥70%) | Intermediate Inhibition (50-69%) | Reference |
| Adenocarcinomas | 1, 10, 25, 100 µg/mL | 1 hour | 7 of 52 cases | 7 of 52 cases | [13] |
| 0.05, 0.5, 5 µg/mL | Continuous | ||||
| Squamous Carcinomas | 1, 10, 25, 100 µg/mL | 1 hour | 0 of 9 cases | 4 of 9 cases | [13] |
| 0.05, 0.5, 5 µg/mL | Continuous | ||||
| Other Malignancies | 1, 10, 25, 100 µg/mL | 1 hour | 1 of 17 cases | 6 of 17 cases | [13] |
| 0.05, 0.5, 5 µg/mL | Continuous |
Experimental Protocols
This section provides an overview of the methodologies used to establish the properties of this compound.
Free Radical Scavenging (Pulse Radiolysis)
-
Objective: To determine the rate constant of the reaction between this compound and oxidizing radicals.
-
Methodology: Pulse radiolysis experiments are performed to generate specific free radicals (e.g., Br₂⁻•) in a solution containing this compound. The decay of the radical's absorbance is monitored over time using kinetic spectrophotometry. The rate of decay in the presence of this compound is used to calculate the second-order rate constant for the scavenging reaction. The transient spectrum of the resulting this compound radical can also be characterized.[1]
Inhibition of Lipid Peroxidation in Liposomes
-
Objective: To quantify the ability of this compound to inhibit induced lipid peroxidation.
-
Methodology:
-
Preparation: Phosphatidylcholine liposomes are prepared by evaporating a chloroform solution of the lipid, followed by hydration with buffer and vortexing.
-
Incubation: The liposome suspension is incubated with or without this compound at various concentrations.
-
Induction: Peroxidation is induced by adding FeSO₄ and H₂O₂.
-
Quantification: The reaction is stopped, and the extent of peroxidation is measured, typically using the thiobarbituric acid reactive substances (TBARS) assay, which detects malondialdehyde (MDA), a secondary product of lipid peroxidation.[2]
-
Neutrophil Function Assays
-
Objective: To measure the effect of this compound on key inflammatory functions of neutrophils.
-
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from fresh whole blood (e.g., from canine or human donors) using density gradient centrifugation.
-
Aggregation: Isolated neutrophils are pre-incubated with this compound or vehicle control. Aggregation is induced by adding a stimulant (e.g., the chemotactic peptide fMLP) and measured by monitoring changes in light transmission through the cell suspension in an aggregometer.
-
Superoxide Generation: Following pre-incubation with this compound, neutrophils are stimulated (e.g., with fMLP), and superoxide (O₂⁻•) production is measured by the superoxide dismutase-inhibitable reduction of ferricytochrome c, monitored spectrophotometrically.[9]
-
Antimetastatic Activity (Endothelial Matrix Degradation Assay)
-
Objective: To determine if this compound inhibits the ability of tumor cells to degrade the extracellular matrix produced by endothelial cells.
-
Methodology:
-
Matrix Labeling: Bovine endothelial cells are cultured in the presence of a radiolabeled precursor (e.g., [³⁵S]methionine or [³H]glucosamine) to label the proteins and glycosaminoglycans of their secreted extracellular matrix.
-
Cell Removal: The endothelial cells are removed using a gentle lysis procedure (e.g., with Triton X-100 and ammonium hydroxide), leaving the radiolabeled matrix attached to the culture dish.
-
Co-culture: B16 melanoma cells are cultured on the labeled matrix in the presence or absence of this compound (e.g., 1 µg/mL for 72 hours).
-
Quantification: The amount of degraded and solubilized matrix is determined by measuring the radioactivity released into the culture medium using liquid scintillation counting.[12]
-
Conclusion
This compound is a multifaceted pharmacological agent with potent antioxidant and cellular modulatory effects. Its ability to act as a powerful free-radical scavenger, a lipoxygenase inhibitor, and a stimulator of prostacyclin synthesis underpins its observed anti-inflammatory, cardioprotective, and antimetastatic activities. The primary mechanism for its antimetastatic effect—the inhibition of endothelial matrix degradation—is particularly noteworthy as it represents a non-cytotoxic approach to cancer therapy. The comprehensive data presented in this guide highlight the potential of this compound and its derivatives as lead compounds for the development of novel therapeutics targeting diseases with underlying oxidative stress, inflammation, and metastatic progression.
References
- 1. Reaction of the antithrombotic and antimetastatic agent, this compound, with oxidizing radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipoxygenase inhibitor this compound fails to attenuate postischaemic ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanism of the stimulation of prostaglandin H synthase and prostacyclin synthase by the antithrombotic and antimetastatic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of efficacy of this compound, a novel anti-thrombotic compound, in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Bay g 6575) blunts canine hypoxic pulmonary vasoconstriction: evidence for a prostaglandin-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced salvage of ischemic myocardium in anesthetized dogs is mediated through inhibition of neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective actions of this compound in traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction of myocardial infarction and dysrhythmic activity by this compound in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interference with tumor cell-induced degradation of endothelial matrix on the antimetastatic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: clonogenic in-vitro assessment of activity against human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preparing Nafazatrom Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Nafazatrom solutions for use in cell culture experiments. Adherence to these guidelines will help ensure the accurate and reproducible application of this compound in in vitro studies.
Compound Information
This compound is a pyrazolinone derivative with antithrombotic and potential antimetastatic activities. Its mechanism of action involves the inhibition of lipoxygenase and the stimulation of prostacyclin, which can modulate inflammatory and coagulative pathways. Careful preparation of this compound solutions is critical for obtaining reliable and consistent results in cell culture-based assays.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂O₂ | PubChem |
| Molecular Weight | 268.31 g/mol | PubChem[1] |
| CAS Number | 59040-30-1 | PubChem[1] |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in DMSO | MedchemExpress[2] |
| Storage (Solid) | Store at -20°C | MedchemExpress[2] |
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.683 mg of this compound.
-
Calculation:
-
Desired Concentration (M) = 0.010 mol/L
-
Molecular Weight ( g/mol ) = 268.31 g/mol
-
Volume (L) = 0.001 L
-
Mass (g) = 0.010 mol/L * 268.31 g/mol * 0.001 L = 0.002683 g = 2.683 mg
-
-
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Mixing: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. The stability of the stock solution under these conditions should be validated for extended periods.
Preparation of Working Solutions
This protocol outlines the dilution of the this compound stock solution to the final desired concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or multi-well plates
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment. Previous studies have used concentrations ranging from 0.4 µM to 100 µg/mL.[3]
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in sterile DMSO or cell culture medium.
-
Final Dilution: Directly add the appropriate volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control (medium with the same concentration of DMSO) is included in your experimental design.
-
Example Calculation for a 10 µM final concentration in 10 mL of medium:
-
V₁ (Volume of stock) * C₁ (Concentration of stock) = V₂ (Final volume) * C₂ (Final concentration)
-
V₁ * 10,000 µM = 10,000 µL * 10 µM
-
V₁ = (10,000 µL * 10 µM) / 10,000 µM = 10 µL
-
Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium. The final DMSO concentration will be 0.1%.
-
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube to ensure a homogenous solution.
-
Application to Cells: Immediately add the prepared working solution to your cell cultures.
Quantitative Data Summary
Table 2: Recommended Concentrations for this compound in Cell Culture
| Parameter | Value | Notes | Source |
| Stock Solution Concentration | 10 mM | In DMSO | Recommended |
| Effective Concentration Range (in vitro) | 0.4 µM - 100 µg/mL | Varies depending on cell type and experimental endpoint. | [3] |
| Final DMSO Concentration | ≤ 0.5% | To minimize solvent toxicity. | General cell culture practice |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound | C16H16N2O2 | CID 42923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical study of a new antimetastatic compound, this compound (Bay g 6575). Effects on platelet consumption and monocyte prostaglandin production in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Nafazatrom in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust analytical method for the quantitative determination of Nafazatrom in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid and selective chromatographic separation and detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of this compound in a biological matrix.
Introduction
This compound, a pyrazolinone derivative, has been investigated for its antithrombotic and antimetastatic properties.[1] To facilitate preclinical and clinical research, a reliable and validated bioanalytical method for its quantification in plasma is essential. While older methods such as high-performance thin-layer chromatography (HPTLC) have been described, modern techniques like LC-MS/MS offer superior sensitivity, specificity, and throughput.[1] This document provides a detailed protocol for the analysis of this compound in human plasma using a state-of-the-art LC-MS/MS method, adapted from established principles of bioanalytical method development.
Principle of the Method
This method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation with acetonitrile. After centrifugation, the supernatant is injected into a reverse-phase C18 column where this compound and the IS are separated from endogenous plasma components. The analytes are then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into plasma to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and QC Samples: Prepare calibration standards by spiking appropriate amounts of the this compound working standard solutions into blank human plasma to achieve a concentration range of, for example, 1-1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.
Plasma Sample Preparation
-
Label 1.5 mL polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma sample into the appropriately labeled tube.
-
Add 10 µL of the IS working solution to each tube (except for blank samples).
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | Approximately 5 minutes |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | See Table 2 |
| Collision Gas | Nitrogen |
Table 2: MRM Transitions for this compound and a potential Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | To be determined | To be determined | 100 |
| Internal Std. | To be determined | To be determined | 100 |
(Note: The exact m/z values for precursor and product ions would need to be determined by direct infusion of the this compound reference standard into the mass spectrometer.)
Data Presentation
The method should be validated according to regulatory guidelines to assess its linearity, accuracy, precision, and sensitivity. The following tables summarize the expected performance characteristics of this assay.
Table 3: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 5: Detection and Quantification Limits
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Lower Limit of Quantification (LLOQ) | 1.0 |
Visualizations
Caption: Workflow for this compound analysis in plasma.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research setting. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, meeting the typical requirements for bioanalytical assays.
References
Application Notes and Protocols for Studying Platelet Aggregation In Vitro Using Nafazatrom
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafazatrom is a compound that has demonstrated antithrombotic and antimetastatic properties. Its mechanism of action is primarily attributed to its effects on the arachidonic acid metabolic pathway within platelets. Specifically, this compound has been identified as an inhibitor of the 12-lipoxygenase (12-LOX) enzyme, which leads to a reduction in the production of 12-hydroxyeicosatetraenoic acid (12-HETE).[1] This modulation of eicosanoid synthesis results in an inhibition of platelet aggregation, a critical process in thrombosis and hemostasis.
These application notes provide a comprehensive guide for studying the effects of this compound on platelet aggregation in an in vitro setting. Detailed protocols for sample preparation and analysis using light transmission aggregometry (LTA) are provided, along with illustrative data and diagrams to facilitate experimental design and data interpretation.
Mechanism of Action
Platelet activation initiates the release of arachidonic acid from the cell membrane. This fatty acid is then metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the formation of thromboxane A2 (TxA2), and the lipoxygenase (LOX) pathway, which produces hydroxyeicosatetraenoic acids (HETEs). While TxA2 is a potent platelet agonist, the role of 12-HETE is more complex but has been shown to be involved in potentiating platelet activation.
This compound's inhibitory effect on platelet aggregation is linked to its specific inhibition of the 12-lipoxygenase pathway.[1] Studies have shown that this compound significantly alters the production of 12-HETE in platelets without affecting the production of thromboxane B2 (TxB2), the stable metabolite of TxA2, or the levels of prostacyclin (PGI2).[1] However, one study in rabbits did associate this compound with a reduction in platelet thromboxane B2 release.[2] This targeted action makes this compound a valuable tool for investigating the specific role of the 12-LOX pathway in platelet function.
Data Presentation
The following tables present illustrative quantitative data on the effect of this compound on platelet aggregation induced by common agonists, Adenosine Diphosphate (ADP) and Collagen. This data is representative of expected outcomes and should be used as a reference for experimental design and comparison.
Table 1: Effect of this compound on ADP-Induced Platelet Aggregation
| This compound Concentration (µM) | Agonist: ADP (5 µM) % Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 |
| 5 | 18.5 ± 6.1 |
| 10 | 35.2 ± 7.3 |
| 20 | 52.8 ± 8.0 |
| 50 | 75.1 ± 9.5 |
Table 2: Effect of this compound on Collagen-Induced Platelet Aggregation
| This compound Concentration (µM) | Agonist: Collagen (2 µg/mL) % Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 4.8 |
| 5 | 22.3 ± 5.5 |
| 10 | 41.7 ± 6.9 |
| 20 | 60.4 ± 7.6 |
| 50 | 82.9 ± 8.9 |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol outlines the essential first step of isolating platelets from whole blood for aggregation studies.
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes
-
15 mL polypropylene conical tubes
-
Serological pipettes
-
Refrigerated centrifuge
Procedure:
-
Collect human whole blood into 3.2% sodium citrate tubes.
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to separate the platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer using a serological pipette and transfer it to a fresh 15 mL polypropylene tube.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.
-
Collect the supernatant (PPP) and store it in a separate tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the use of LTA to measure the effect of this compound on platelet aggregation induced by ADP or collagen.
Materials:
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Agonist solutions (ADP and Collagen)
-
Vehicle control (e.g., DMSO)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Baseline Calibration:
-
Pipette the appropriate volume of PRP into an aggregometer cuvette with a stir bar. Place it in the sample well. Set this as the 0% aggregation baseline.
-
Pipette the same volume of PPP into a cuvette and place it in the reference well. Set this as the 100% aggregation baseline.
-
-
Sample Preparation:
-
For each experimental condition, pipette PRP into a new cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP. A concentration of 20 µM can be a starting point for in vitro studies.[3]
-
Incubate the PRP with this compound or vehicle for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.
-
-
Initiation of Aggregation:
-
Place the cuvette containing the pre-incubated sample into the aggregometer.
-
Add the agonist (e.g., ADP to a final concentration of 5 µM or collagen to a final concentration of 2 µg/mL) to initiate platelet aggregation.
-
-
Data Acquisition:
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The aggregometer software will generate an aggregation curve.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100
-
Conclusion
This compound serves as a specific inhibitor of the 12-lipoxygenase pathway in platelets, offering a valuable tool for dissecting the role of 12-HETE in platelet aggregation. The protocols and illustrative data provided in these application notes offer a framework for researchers to design and conduct in vitro studies to further elucidate the antiplatelet effects of this compound and other 12-LOX inhibitors. Careful adherence to standardized procedures for platelet preparation and analysis is crucial for obtaining reliable and reproducible results.
References
- 1. Effect of this compound on platelet function and release: relationship to symptomatic episodes in patients with peripheral vascular disease [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of arterial thrombosis and platelet function by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical study of a new antimetastatic compound, this compound (Bay g 6575). Effects on platelet consumption and monocyte prostaglandin production in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nafazatrom Administration in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of nafazatrim in murine cancer models, with a focus on its antimetastatic properties. The protocols and data presented are based on preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Summary of Quantitative Data
The following table summarizes the key quantitative findings from studies administering nafazatrom in a murine melanoma model.
| Murine Model | Cancer Type | Drug Dosage | Administration Route | Key Findings | Reference |
| C57BL/6 Mice | B16 Amelanotic Melanoma | 100 mg/kg/day | Not explicitly stated, likely oral or systemic | Six-fold reduction in metastatic pulmonary lesions.[1] | [1] |
| C57BL/6J Mice | B16 Amelanotic Melanoma | Not specified for in vivo growth studies | Subcutaneous implantation of tumor | Potent cytostatic agent against B16a melanoma in vitro.[2] | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in murine cancer models.
Protocol 1: Evaluation of Antimetastatic Activity of this compound in a B16 Melanoma Murine Model
This protocol is adapted from studies investigating the effect of this compound on spontaneous metastasis.[1]
1. Cell Culture and Preparation:
- Culture B16 amelanotic melanoma cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the exponential growth phase using trypsinization.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in ice-cold PBS at a concentration of 2.5 x 10^5 cells/mL.
- Maintain cell viability above 90%, as determined by trypan blue exclusion.
2. Tumor Implantation:
- Use 6-8 week old male C57BL/6 mice.
- Inject 0.2 mL of the cell suspension (5 x 10^4 cells) subcutaneously into the right flank of each mouse.
3. This compound Administration:
- Prepare a suspension of this compound for administration. While the original study does not specify the vehicle, a common approach is to suspend the compound in a vehicle such as 0.5% carboxymethylcellulose.
- Beginning on the day of tumor cell inoculation, administer this compound daily at a dose of 100 mg/kg. The route of administration is not explicitly stated in the primary literature, but oral gavage is a common method for daily dosing in murine studies.
- A control group of mice should receive the vehicle only.
4. Monitoring and Endpoint:
- Monitor the growth of the primary tumor by measuring its dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width^2) / 2.
- After a predetermined period (e.g., 21-28 days), or when the primary tumors reach a specific size, humanely euthanize the mice.
- Carefully dissect the lungs and fix them in Bouin's solution.
- Count the number of metastatic nodules on the lung surface under a dissecting microscope.
5. Data Analysis:
- Compare the number of lung metastases between the this compound-treated and control groups using an appropriate statistical test (e.g., Mann-Whitney U test).
Visualizations
Signaling Pathway: Proposed Mechanism of this compound's Antimetastatic Action
Caption: Proposed mechanism of this compound's antimetastatic action.
Experimental Workflow: In Vivo Antimetastatic Study
References
- 1. Interference with tumor cell-induced degradation of endothelial matrix on the antimetastatic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical study of a new antimetastatic compound, this compound (Bay g 6575). Effects on platelet consumption and monocyte prostaglandin production in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring 15-OH PGDH Inhibition by Nafazatrom
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for measuring the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH) by Nafazatrom. 15-OH PGDH is a critical enzyme responsible for the degradation of prostaglandins, which are key signaling molecules in inflammation and cancer.[1][2][3] this compound, an antithrombotic and antimetastatic agent, has been shown to inhibit this enzyme, thereby increasing the levels of prostaglandins such as PGI2.[4]
Data Presentation
Quantitative Analysis of this compound Inhibition
The inhibitory effect of this compound on 15-OH PGDH has been quantified, providing a key metric for its potency. This data is essential for comparing its efficacy with other potential inhibitors and for designing further experiments.
| Compound | Target Enzyme | Substrate Used in Assay | IC50 Value | Source |
| This compound | 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH) | [3H]PGF2α | 18.5 µM | [4][5] |
IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Signaling Pathway and Experimental Workflow
15-OH PGDH Signaling Pathway
15-OH PGDH is a key catabolizing enzyme that inactivates various prostaglandins, including PGE2, PGF2α, and PGI2.[4] By converting the 15-hydroxyl group to a ketone, 15-OH PGDH effectively terminates their biological activity.[3] Inhibition of 15-OH PGDH by agents like this compound leads to an accumulation of these prostaglandins, which can then exert their downstream effects, such as antithrombotic actions in the case of PGI2.[4]
Experimental Workflow for Measuring 15-OH PGDH Inhibition
The following diagram outlines the general workflow for an in vitro enzymatic assay to determine the inhibitory potential of a compound like this compound on 15-OH PGDH activity. The principle of the assay is to monitor the conversion of the cofactor NAD+ to its fluorescent product NADH.[2][6]
Experimental Protocols
In Vitro 15-OH PGDH Enzyme Inhibition Assay
This protocol is adapted from methodologies used in high-throughput screening for 15-OH PGDH inhibitors and is suitable for determining the IC50 of this compound.[2][6][7]
I. Materials and Reagents
-
Recombinant human 15-OH PGDH
-
Prostaglandin E2 (PGE2) or Prostaglandin F2α (PGF2α) as substrate
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
384-well or 96-well black microplates
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~460 nm)
II. Preparation of Solutions
-
Assay Buffer: Prepare a 50 mM Tris-HCl solution and adjust the pH to 7.5.
-
Enzyme Solution: Dilute the stock solution of recombinant 15-OH PGDH in assay buffer to the desired final concentration (e.g., 20 nM). Keep on ice.
-
Cofactor/Substrate Solution: Prepare a solution containing NAD+ and the prostaglandin substrate in assay buffer. The final concentrations will depend on the specific assay conditions but can be guided by the Km values for the substrates. For example, a final concentration of 300 µM NAD+ and a range of PGE2 concentrations from 1.25 µM to 40 µM can be used.[8]
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested. Further dilute these in assay buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
III. Assay Procedure
-
Dispense Enzyme and Inhibitor: To each well of the microplate, add the diluted 15-OH PGDH enzyme solution. Then, add the serially diluted this compound solutions or vehicle control (DMSO diluted in assay buffer) to the respective wells.
-
Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the cofactor/substrate solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 15-30 minutes). The production of NADH from NAD+ will result in an increase in fluorescence.
IV. Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial reaction rate (velocity) from the linear portion of the fluorescence versus time curve.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Vehicle Control))
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Calculate IC50: Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.
V. Controls
-
Positive Control: A known inhibitor of 15-OH PGDH can be included.
-
Negative (Vehicle) Control: Wells containing the enzyme and the vehicle (e.g., DMSO in assay buffer) but no inhibitor.
-
No Enzyme Control: Wells containing all components except the enzyme to account for background fluorescence.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Bay g-6575), an antithrombotic and antimetastatic agent, inhibits 15-hydroxyprostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WikiGenes - HPGD - hydroxyprostaglandin dehydrogenase 15-(NAD) [wikigenes.org]
- 6. researchgate.net [researchgate.net]
- 7. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Nafazatrom as a Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the potential of Nafazatrom as a radiosensitizing agent. Detailed protocols for key in vitro and in vivo experiments are provided to ensure robust and reproducible data generation.
Introduction to this compound and Radiotherapy
This compound is a compound that has been investigated for its antithrombotic and antimetastatic properties. Its primary mechanisms of action are believed to be the stimulation of prostacyclin (PGI2) synthesis and the inhibition of lipoxygenase (LOX) pathways. Radiotherapy is a cornerstone of cancer treatment that utilizes ionizing radiation to induce DNA damage and subsequent cell death in tumor cells. However, intrinsic and acquired radioresistance remain significant clinical challenges. The combination of this compound with radiotherapy presents a novel approach to potentially enhance the efficacy of radiation treatment by modulating key signaling pathways involved in cell survival and radioresistance. Early research has suggested that this compound can enhance the inhibition of cancer cell colony formation when combined with radiation, without detrimental effects on the cell-killing properties of either treatment alone[1].
Postulated Mechanism of Action and Signaling Pathways
The radiosensitizing effects of this compound are hypothesized to be mediated through its influence on prostaglandin and leukotriene signaling, which in turn can modulate radiotherapy-induced cell survival pathways.
1. Modulation of Prostaglandin Signaling: this compound stimulates the synthesis of PGI2. While the direct role of PGI2 in radiosensitivity is not fully elucidated, other prostaglandins, such as PGE2, have been shown to promote cancer cell growth and survival after irradiation through the activation of pro-survival signaling pathways like the EGF receptor (EGFR) and downstream AKT signaling[2][3][4][5][6]. It is plausible that altering the balance of prostaglandins in the tumor microenvironment could impact the cellular response to radiation.
2. Inhibition of Lipoxygenase (LOX) Pathways: this compound is an inhibitor of lipoxygenase. The products of LOX pathways, leukotrienes, have been implicated in inflammation and cancer progression[7]. Inhibition of 12-lipoxygenase (12-LOX) has been demonstrated to sensitize prostate cancer cells to radiation, leading to increased apoptosis and reduced tumor growth in vivo[8][9]. By inhibiting LOX, this compound may reduce the production of pro-survival factors and enhance the cytotoxic effects of radiotherapy.
Radiotherapy-Induced Survival Pathways: Ionizing radiation activates several pro-survival signaling cascades in cancer cells, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways. These pathways promote DNA repair, inhibit apoptosis, and contribute to radioresistance. The interplay between this compound-modulated pathways and these radiation-induced survival signals is a key area of investigation.
Hypothesized Interplay: It is hypothesized that by inhibiting the LOX pathway, this compound may suppress downstream signaling that contributes to the activation of pro-survival pathways like AKT and ERK. Conversely, the stimulation of PGI2 may have complex, context-dependent effects that require careful investigation.
Experimental Design and Protocols
A multi-faceted approach employing both in vitro and in vivo models is recommended to thoroughly evaluate the radiosensitizing potential of this compound.
In Vitro Studies
Objective: To determine the direct effects of this compound in combination with radiation on cancer cell lines.
Recommended Cell Lines: A panel of cell lines from different cancer types (e.g., lung, breast, prostate, melanoma) should be used to assess the broad applicability of the findings.
Experimental Groups:
-
Control (vehicle only)
-
This compound alone
-
Radiation alone
-
This compound in combination with radiation
Data Presentation: All quantitative data from in vitro experiments should be summarized in the following table format.
| Cell Line | Treatment Group | Cell Viability (%) | Apoptosis Rate (%) | γ-H2AX Foci per Cell | % Cells in G2/M Phase |
| Cell Line A | Control | ||||
| This compound (X µM) | |||||
| Radiation (Y Gy) | |||||
| This compound + Radiation | |||||
| Cell Line B | Control | ||||
| This compound (X µM) | |||||
| Radiation (Y Gy) | |||||
| This compound + Radiation |
Experimental Protocols:
1. Clonogenic Survival Assay
-
Principle: This is the gold standard for assessing the cytotoxic effects of ionizing radiation. It measures the ability of a single cell to proliferate and form a colony.
-
Protocol:
-
Seed cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well for the control group.
-
Allow cells to attach overnight.
-
Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 hours) prior to irradiation.
-
Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate for 10-14 days until visible colonies are formed.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
2. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide).
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound and/or radiation as described above.
-
At various time points post-treatment (e.g., 24, 48, 72 hours), harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
3. DNA Damage Assessment (γ-H2AX Staining)
-
Principle: Phosphorylation of the histone variant H2AX (to form γ-H2AX) is one of the earliest events in the DNA double-strand break (DSB) response. Immunofluorescent staining of γ-H2AX foci allows for the quantification of DNA damage.
-
Protocol:
-
Seed cells on coverslips in 24-well plates.
-
Treat cells with this compound and/or radiation.
-
At various time points post-irradiation (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against γ-H2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and quantify the number of γ-H2AX foci per nucleus using a fluorescence microscope.
-
4. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
At desired time points, harvest the cells.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
-
In Vivo Studies
Objective: To evaluate the efficacy of this compound in combination with radiotherapy in a preclinical tumor model.
Recommended Model: Subcutaneous xenograft models in immunocompromised mice (e.g., nude or SCID mice) are a standard and robust choice.
Experimental Groups:
-
Control (vehicle only)
-
This compound alone
-
Radiation alone
-
This compound in combination with radiation
Data Presentation: All quantitative data from in vivo experiments should be summarized in the following table format.
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Delay (days) | Body Weight Change (%) |
| Control | |||
| This compound | |||
| Radiation | |||
| This compound + Radiation |
Experimental Protocol:
1. Xenograft Tumor Model and Treatment
-
Principle: This model allows for the assessment of treatment efficacy on tumor growth in a living organism.
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into the four treatment groups (n=8-10 mice per group).
-
Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Deliver a clinically relevant dose of localized radiation to the tumors (e.g., a single dose of 5-10 Gy or a fractionated regimen of 2-3 Gy per day for several days).
-
Measure tumor volume (using calipers) and body weight two to three times per week.
-
Continue monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Visualization of Pathways and Workflows
Signaling Pathway Diagram
Caption: Hypothesized signaling pathways affected by this compound and radiotherapy.
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound and radiotherapy.
In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound and radiotherapy.
References
- 1. This compound: in-vitro assessment of radiation and drug activity against animal and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiation-induced PGE2 sustains human glioma cell growth and survival through EGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Prostaglandin E2 reduces radiation-induced epithelial apoptosis through a mechanism involving AKT activation and bax translocation [jci.org]
- 4. Prostaglandin E2 reduces radiation-induced epithelial apoptosis through a mechanism involving AKT activation and bax translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. Prostaglandin E2 reduces radiation-induced epithelial apoptosis through a mechanism involving AKT activation and bax translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Leukotriene Receptor Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiosensitivity of human prostate cancer cells can be modulated by inhibition of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Selective 12-lipoxygenase inhibition potentiates the effect of radiation on human prostate cancer cells in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Nafazatrom Derivatives for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Nafazatrom and its derivatives. This compound, a pyrazolone derivative, has been investigated for its antithrombotic, antimetastatic, and antioxidant properties. The primary mechanism of action involves the modulation of prostaglandin and leukotriene synthesis. These protocols outline the two principal synthetic routes to the this compound core structure, providing a foundation for the exploration of novel analogs for research and drug development purposes.
Introduction
This compound, chemically known as 2-(2-(naphthalen-2-yloxy)ethyl)-5-methyl-1H-pyrazol-3(2H)-one, is a synthetic compound that has garnered interest for its diverse pharmacological activities. It has been reported to influence the arachidonic acid cascade, primarily by stimulating prostacyclin (PGI2) synthesis and inhibiting lipoxygenase, thereby modulating inflammatory and thrombotic processes.[1][2] Furthermore, this compound has demonstrated antioxidant properties by inhibiting lipid peroxidation.[3] The synthesis of this compound derivatives is a key step in structure-activity relationship (SAR) studies aimed at optimizing its therapeutic potential and exploring new pharmacological applications.
This guide details the two primary synthetic strategies for preparing the this compound scaffold, derived from the foundational patent literature.[1] These methods offer versatile entry points for creating a library of analogs by modifying the starting materials.
Synthetic Schemes
There are two primary routes for the synthesis of this compound and its derivatives:
-
Route A: Knorr Pyrazole Synthesis. This classic approach involves the condensation of a β-keto ester with a hydrazine derivative. For this compound, this translates to the reaction of an ethyl acetoacetate derivative bearing the naphthyloxyethyl moiety with hydrazine.
-
Route B: Alkylation of a Pre-formed Pyrazolone Ring. This method involves the alkylation of a 3-methyl-5-pyrazolone core with a suitable 2-(naphthalen-2-yloxy)ethyl electrophile.
Protocol 1: Synthesis of this compound via Knorr Pyrazole Synthesis (Route A)
This protocol first describes the synthesis of the key intermediate, 2-(2-naphthyloxy)ethylhydrazine, followed by its condensation with ethyl acetoacetate.
Part 1.1: Synthesis of 2-(2-Naphthyloxy)ethanol
Materials:
-
2-Naphthol
-
Ethylene chlorohydrin
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Benzene
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol in ethanol.
-
Add an equimolar amount of sodium hydroxide to the solution and stir until the 2-naphthol is fully deprotonated, forming the sodium salt.
-
To this solution, add ethylene chlorohydrin in a slight molar excess.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-(2-naphthyloxy)ethanol by recrystallization from a mixture of benzene and petroleum ether.[4]
Part 1.2: Synthesis of 2-(2-Naphthyloxy)ethylhydrazine
Materials:
-
2-(2-Naphthyloxy)ethanol
-
Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Suitable solvent (e.g., Dichloromethane, Toluene)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
Halogenation: Convert the 2-(2-naphthyloxy)ethanol to the corresponding halide (chloride or bromide). For example, react 2-(2-naphthyloxy)ethanol with thionyl chloride or phosphorus tribromide in an appropriate solvent like dichloromethane or toluene. This reaction is typically performed at 0 °C and then allowed to warm to room temperature.
-
Hydrazinolysis: In a separate flask, dissolve the resulting 2-(2-naphthyloxy)ethyl halide in a suitable solvent.
-
Add an excess of hydrazine hydrate to the solution. A base such as triethylamine may be added to neutralize the hydrohalic acid formed during the reaction.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture and perform a work-up by adding water and extracting the product with an organic solvent.
-
Wash the organic layer to remove excess hydrazine and salts.
-
Dry the organic layer and concentrate it under reduced pressure to obtain the crude 2-(2-naphthyloxy)ethylhydrazine.
-
Further purification can be achieved by column chromatography or distillation under reduced pressure.
Part 1.3: Condensation to form this compound
Materials:
-
2-(2-Naphthyloxy)ethylhydrazine
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol or 1-Propanol
Procedure:
-
In a round-bottom flask, dissolve 2-(2-naphthyloxy)ethylhydrazine and a slight molar excess of ethyl acetoacetate in ethanol or 1-propanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 100 °C) with stirring for 1-2 hours.[1]
-
Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms upon cooling, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
| Reactant | Molar Mass ( g/mol ) | Example Quantity | Molar Equivalent |
| 2-(2-Naphthyloxy)ethylhydrazine | ~202.25 | 2.02 g | 1.0 |
| Ethyl acetoacetate | 130.14 | 1.43 g | 1.1 |
| Glacial Acetic Acid | 60.05 | 3 drops | Catalytic |
| Ethanol | 46.07 | 20 mL | Solvent |
Table 1: Example Reagent Quantities for this compound Synthesis (Route A)
Protocol 2: Synthesis of this compound via Alkylation of 3-Methyl-5-pyrazolone (Route B)
This protocol involves the initial synthesis of the pyrazolone core, followed by its alkylation with a naphthyloxyethyl halide.
Part 2.1: Synthesis of 3-Methyl-5-pyrazolone
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate in absolute ethanol.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Heat the mixture to reflux for 1-2 hours.[5]
-
A precipitate of 3-methyl-5-pyrazolone should form upon cooling.
-
Collect the solid product by filtration, wash with cold ethanol, and dry. The product is often of sufficient purity for the next step without further purification.
Part 2.2: Synthesis of 2-(2-Naphthyloxy)ethyl Halide
This intermediate is prepared as described in Protocol 1, Part 1.2 (Halogenation step).
Part 2.3: Alkylation to form this compound
Materials:
-
3-Methyl-5-pyrazolone
-
2-(2-Naphthyloxy)ethyl bromide (or chloride)
-
A suitable base (e.g., Sodium ethoxide, Potassium carbonate)
-
A suitable solvent (e.g., Ethanol, DMF)
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-5-pyrazolone in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add a base, such as sodium ethoxide or potassium carbonate, to deprotonate the pyrazolone.
-
To this mixture, add an equimolar amount of 2-(2-naphthyloxy)ethyl bromide (or chloride).
-
Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific reactants and solvent used (e.g., reflux in ethanol for several hours).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a standard work-up, which may involve filtering off any inorganic salts and removing the solvent under reduced pressure.
-
The residue can be purified by recrystallization from a suitable solvent to yield this compound.
| Reactant | Molar Mass ( g/mol ) | Example Quantity | Molar Equivalent |
| 3-Methyl-5-pyrazolone | 98.10 | 0.98 g | 1.0 |
| 2-(2-Naphthyloxy)ethyl bromide | ~251.12 | 2.51 g | 1.0 |
| Potassium Carbonate | 138.21 | 1.38 g | 1.0 |
| DMF | 73.09 | 20 mL | Solvent |
Table 2: Example Reagent Quantities for this compound Synthesis (Route B)
Synthesis of this compound Derivatives
The protocols described above can be readily adapted to synthesize a variety of this compound derivatives for research purposes.
-
Modification of the Naphthyl Group: By starting with substituted 2-naphthols in Protocol 1 (Part 1.1), derivatives with various substituents on the naphthalene ring can be prepared.
-
Variation of the Alkyl Linker: The ethylene linker can be modified by using different haloalcohols in the initial etherification step.
-
Substitution on the Pyrazolone Ring: Different β-keto esters can be used in Protocol 1 (Part 1.3) to introduce substituents at the 3-position of the pyrazolone ring.
Visualization of Synthetic Workflow and Signaling Pathway
Caption: Synthetic Workflow for this compound (Route A).
Caption: Synthetic Workflow for this compound (Route B).
Caption: Simplified Signaling Pathway of this compound.
Quantitative Data Summary
Data on the biological activity of specific this compound derivatives is dispersed throughout the literature. The following table provides a template for organizing such data as it is generated or collected from various studies.
| Derivative | Modification | IC₅₀/EC₅₀ (µM) | Assay | Reference |
| This compound | - | Varies | Lipoxygenase Inhibition | [1] |
| Derivative 1 | R = 4-Cl on Naphthyl | |||
| Derivative 2 | R = 4-OCH₃ on Naphthyl | |||
| Derivative 3 | Alkyl linker = Propyl | |||
| Derivative 4 | R' = Phenyl at C3 |
Table 3: Template for Summarizing Biological Activity of this compound Derivatives
Conclusion
The synthetic protocols and application notes provided herein offer a comprehensive guide for researchers interested in the synthesis and evaluation of this compound and its derivatives. The two distinct synthetic routes allow for considerable flexibility in the design of novel analogs, facilitating the exploration of their structure-activity relationships and potential therapeutic applications. The provided diagrams visually summarize the synthetic workflows and the primary signaling pathways influenced by this compound, aiding in the conceptualization of research projects in this area.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Nafazatrom in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Nafazatrom in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a pyrazolinone derivative with potential antimetastatic and antithrombotic activities. Its mechanism of action involves the inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes within the arachidonic acid cascade, which modulates the production of prostaglandins and leukotrienes. Like many promising drug candidates, this compound is a lipophilic molecule with poor solubility in aqueous buffers, which can significantly hinder its in vitro and in vivo evaluation. Inconsistent solubilization can lead to inaccurate and irreproducible experimental results, affecting dose-response curves, and overall data reliability.
Q2: What are the initial signs of solubility problems with this compound in my experiments?
You may be encountering solubility issues if you observe any of the following:
-
Precipitation: The compound falls out of solution, appearing as visible particles, cloudiness, or a film on the surface of your culture plates or tubes. This can occur immediately after dilution into aqueous buffers or over time.
-
Inconsistent Results: High variability between replicate wells or experiments.
-
Lower than Expected Potency: The observed biological effect is less than what is reported in the literature, which could be due to the actual concentration of dissolved this compound being lower than the nominal concentration.
-
Haziness or Clumping: When diluting a stock solution, the resulting solution appears hazy or contains clumps.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare a high-concentration stock solution of this compound. It is crucial to use anhydrous, high-purity DMSO to prevent degradation of the compound.
Q4: How can I minimize the toxic effects of DMSO on my cells?
To mitigate DMSO toxicity, it is best practice to prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM). This allows for a small volume of the stock solution to be added to a large volume of aqueous buffer or cell culture medium, keeping the final DMSO concentration low. For most cell lines, the final concentration of DMSO should not exceed 0.5%, and ideally should be kept below 0.1% to avoid significant effects on cell viability and function. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in aqueous buffers.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Increase the final volume of the aqueous buffer: This will lower the final concentration of this compound. - Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous buffer. - Gently warm the aqueous buffer: A slight increase in temperature (e.g., to 37°C) may transiently increase solubility during dilution. Ensure the temperature is compatible with your experimental setup. - Consider the use of a surfactant: A low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain this compound in solution. The appropriate surfactant and its concentration must be optimized for your specific cell line and assay to avoid interference. |
| Cloudiness or haziness in the final working solution. | Formation of fine precipitates or micelles. | - Filter the final solution: Use a sterile 0.22 µm syringe filter to remove any undissolved particles before adding to cells. Note that this may reduce the actual concentration of the dissolved compound. - Vortexing or sonication: Briefly vortex or sonicate the solution after dilution to aid in dissolution. Be cautious with sonication as it can generate heat. |
| High variability in experimental results. | Inconsistent dissolution of this compound leading to variations in the effective concentration. | - Ensure complete dissolution of the stock solution: Before each use, visually inspect the DMSO stock solution to ensure there are no crystals. If necessary, gently warm the stock at 37°C and vortex to redissolve. - Prepare fresh dilutions for each experiment: Avoid storing diluted aqueous solutions of this compound, as the compound may precipitate over time. - Mix thoroughly after dilution: Ensure homogenous distribution of this compound in the final working solution by gentle pipetting or inversion. |
| Low or no biological activity observed. | The actual concentration of soluble this compound is below the effective concentration. | - Re-evaluate the final concentration: The poor solubility may mean the actual dissolved concentration is much lower than the calculated nominal concentration. Try preparing a higher nominal concentration, being mindful of the solubility limits. - Consider alternative formulation strategies: For in vivo studies or complex in vitro models, advanced formulation techniques such as the use of cyclodextrins, liposomes, or solid dispersions may be necessary to enhance bioavailability. |
Quantitative Data on this compound Solubility (Illustrative)
| Solvent/Buffer System | pH | Temperature (°C) | Estimated Solubility (µg/mL) | Notes |
| Deionized Water | ~7.0 | 25 | < 1 | Practically insoluble in pure water. |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 1 - 5 | Slightly soluble. Solubility may decrease over time due to precipitation. |
| Cell Culture Medium (e.g., DMEM) without serum | 7.2 - 7.4 | 37 | 5 - 10 | Components of the medium may slightly enhance solubility compared to simple buffers. |
| Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) | 7.2 - 7.4 | 37 | 20 - 50 | Serum proteins, particularly albumin, can bind to lipophilic compounds and increase their apparent solubility. |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 50,000 (50 mg/mL) | Freely soluble. Recommended for preparing high-concentration stock solutions. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Working Solutions for Cell-Based Assays
This protocol provides a general procedure for dissolving this compound and preparing working solutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required by the experiment
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Preparation of a 10 mM DMSO Stock Solution: a. Allow the this compound powder vial to equilibrate to room temperature before opening to avoid condensation. b. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: 268.31 g/mol ). For 1 mL of a 10 mM stock solution, you will need 2.683 mg of this compound. c. Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 2.683 mg of this compound. d. Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. If necessary, gently warm the tube to 37°C for a few minutes to aid dissolution. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions in Cell Culture Medium: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the cell culture medium to 37°C. c. Perform a serial dilution to prepare the final working concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution, or a direct 1:1000 dilution.
- Important: When diluting, add the DMSO stock solution to the pre-warmed medium while gently vortexing or pipetting to ensure rapid and uniform dispersion. This minimizes the risk of precipitation. d. Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cell line (typically <0.5%). e. Prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions of this compound.
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to the cell culture medium. This control is essential to differentiate the effects of the compound from the effects of the solvent.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action in the arachidonic acid cascade.
Experimental Workflow for Solubilizing this compound
Caption: Recommended workflow for preparing this compound solutions.
Troubleshooting Logic for this compound Solubility Issues
Caption: A logical approach to troubleshooting this compound solubility.
Technical Support Center: Stabilizing Nafazatrom in Long-Term Storage
For researchers, scientists, and drug development professionals utilizing Nafazatrom, ensuring its stability during long-term storage is critical for reproducible and reliable experimental outcomes. This guide provides troubleshooting advice and frequently asked questions to address common stability challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the long-term storage of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Chemical degradation of this compound. | Review storage conditions. This compound, a pyrazolinone derivative, may be susceptible to hydrolysis, oxidation, and photodegradation. Ensure the compound is stored in a cool, dark, and dry environment. Consider performing a stability study to determine the optimal storage conditions for your specific formulation. |
| Discoloration or Change in Physical Appearance | Degradation of the compound. | Do not use the material. Discard the batch and obtain a fresh supply. Investigate the storage conditions of the compromised batch to prevent future occurrences. Exposure to light or elevated temperatures can often cause physical changes in pyrazolinone derivatives. |
| Precipitation in Solution | Poor solubility or degradation leading to less soluble byproducts. | Confirm the appropriate solvent and concentration for this compound. If the compound was previously fully dissolved, precipitation may indicate degradation. Prepare fresh solutions for experiments. Consider filtering the solution before use if precipitation is minor, but be aware that this may not remove all degradation products. |
| Unexpected Peaks in Analytical Chromatography | Presence of degradation products. | Utilize a validated stability-indicating analytical method, such as HPLC, to identify and quantify degradation products. Conduct forced degradation studies to intentionally produce and identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: While specific long-term stability data for this compound is not extensively published, based on the general stability of pyrazolinone derivatives, it is recommended to store solid this compound in a tightly sealed container, protected from light, at a controlled cool temperature (2-8°C is a common recommendation for sensitive compounds). For long-term storage, storage at -20°C may be considered. It is crucial to minimize exposure to moisture and atmospheric oxygen.
Q2: How can I prepare a stable stock solution of this compound?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. It is advisable to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be kept in a tightly sealed vial, protected from light, and stored at a low temperature (e.g., -20°C or -80°C). The choice of solvent is critical; use a solvent in which this compound is highly soluble and which is known to be compatible with the compound. It is recommended to perform a small-scale stability study on the stock solution to determine its viability over time.
Q3: What are the likely degradation pathways for this compound?
A3: As a pyrazolinone derivative, this compound is potentially susceptible to the following degradation pathways:
-
Hydrolysis: The pyrazolinone ring can be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to atmospheric oxygen or oxidizing agents. Studies have shown that this compound itself has antioxidant properties, which implies it can be oxidized.[1]
-
Photodegradation: Exposure to UV or visible light can induce degradation in pyrazolinone-containing compounds.
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the preferred method for monitoring the stability of this compound.[2] This method should be able to separate the intact drug from its degradation products. Regular testing of stored samples against a reference standard will allow for the quantification of any degradation over time.
Q5: Are there any excipients that can help stabilize this compound in a formulation?
A5: While specific studies on this compound are limited, for pyrazolinone derivatives in general, the following types of excipients may improve stability:
-
Antioxidants: To protect against oxidative degradation, antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can be considered.
-
Chelating Agents: To sequester trace metal ions that can catalyze oxidation, chelating agents like ethylenediaminetetraacetic acid (EDTA) may be beneficial.
-
Buffering Agents: To maintain an optimal pH and prevent acid or base-catalyzed hydrolysis, the use of appropriate buffering agents is recommended.
-
Light-Protecting Agents: In formulated products, the use of opaque or amber-colored packaging is essential to prevent photodegradation.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values
-
Calibrated HPLC system with a UV detector
-
Photostability chamber
-
Oven
3. Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time. Take samples at various time points, neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or a slightly elevated temperature. Take samples at various time points, neutralize, and analyze by HPLC.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Protect from light and monitor the degradation at room temperature. Analyze samples at different time intervals by HPLC.
-
Thermal Degradation: Place solid this compound in an oven at an elevated temperature (e.g., 80°C). Take samples at different time points and analyze by HPLC. Also, prepare a solution of this compound and expose it to the same thermal stress.
-
Photolytic Degradation: Expose both solid this compound and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. Keep control samples in the dark. Analyze the samples at appropriate time intervals by HPLC.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation for each stress condition.
-
The results will help in understanding the degradation pathways and in the development of a robust stability-indicating method.
Visualizations
References
Technical Support Center: Optimizing Nafazatrom Concentration for Anti-Metastatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nafazatrom in anti-metastatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its anti-metastatic effects?
This compound is a pyrazole derivative that has demonstrated anti-thrombotic and anti-metastatic properties. Its primary mechanism of action in cancer metastasis is the inhibition of the lipoxygenase (LOX) pathway, a key part of the arachidonic acid cascade. By inhibiting LOX, this compound reduces the production of pro-inflammatory and pro-metastatic leukotrienes and hydroxyeicosatetraenoic acids (HETEs).[1][2][3] This can lead to a decrease in tumor cell proliferation, migration, and invasion. Additionally, this compound may modulate the synthesis of prostaglandins, which also play a complex role in metastasis.
Q2: What is a good starting concentration range for this compound in in vitro anti-metastatic assays?
Based on published studies, a broad concentration range of 0.05 µg/mL to 100 µg/mL has been used for in vitro assays with varying exposure times.[4] For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line and assay. A common starting point is in the lower micromolar range. For example, a concentration of 1 µg/mL has been shown to inhibit the degradation of the endothelial matrix by B16 melanoma cells by approximately 60% after 72 hours of exposure.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve this compound in sterile DMSO to a high concentration (e.g., 10-20 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guides
Issue 1: High levels of cell death or unexpected cytotoxicity.
Possible Cause & Solution:
-
Concentration is too high: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment (e.g., using a cell viability assay like MTT or trypan blue exclusion) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. For anti-metastatic assays, it is advisable to use concentrations below the IC50 to minimize confounding effects from cytotoxicity.
-
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final concentration of the solvent in your culture medium is minimal (ideally ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments.
-
Compound instability: Degradation of this compound over time in the culture medium could potentially lead to the formation of cytotoxic byproducts. Prepare fresh working solutions for each experiment and consider medium changes for long-term assays.
Issue 2: Inconsistent or non-reproducible results in migration or invasion assays.
Possible Cause & Solution:
-
Sub-optimal cell density: The initial cell seeding density is critical for both wound healing and transwell assays. If the cell monolayer in a wound healing assay is not confluent, the "wound" will not be well-defined. In a transwell assay, if too few cells are seeded, the number of migrating cells may be too low to detect a significant difference. Conversely, too many cells can lead to overcrowding and altered migration behavior. Optimize the cell seeding density for your specific cell line and assay duration.
-
Inconsistent "wound" creation in scratch assays: The width and depth of the scratch in a wound healing assay must be consistent across all wells. Use a sterile pipette tip or a specialized scratch-making tool to create a uniform gap.[8][9][10]
-
Variability in Matrigel coating for invasion assays: For transwell invasion assays, the thickness and uniformity of the Matrigel (or other basement membrane extract) coating are crucial. Ensure the Matrigel is properly thawed on ice to prevent premature polymerization and that a consistent volume is applied to each insert.
-
Serum concentration in chemoattractant: The concentration of serum or other chemoattractants in the lower chamber of a transwell assay drives cell migration. If the concentration is too low, migration will be minimal. If it is too high, it may saturate the response. Optimize the chemoattractant concentration for your cell line.
Issue 3: No observable effect of this compound on cell migration or invasion.
Possible Cause & Solution:
-
Concentration is too low: The concentration of this compound may not be sufficient to inhibit the metastatic phenotype in your cell line. Perform a dose-response experiment with a wider range of concentrations.
-
Assay duration is too short: The anti-metastatic effects of this compound may take time to become apparent. Consider extending the incubation time of your assay, while being mindful of potential cytotoxicity and compound stability.
-
Cell line is not sensitive to this compound: Not all cancer cell lines will be equally responsive to this compound. The expression levels of lipoxygenases and other components of the arachidonic acid pathway can vary between cell types. It may be beneficial to assess the expression of key pathway components in your cell line of interest.
-
Mechanism of metastasis is independent of the lipoxygenase pathway: While the lipoxygenase pathway is a key driver of metastasis in many cancers, some cell lines may utilize alternative signaling pathways to promote migration and invasion.
Data Presentation
Table 1: In Vitro Concentrations of this compound in Anti-Metastatic and Related Assays
| Cell Line | Assay Type | Concentration(s) | Exposure Time | Observed Effect | Reference |
| B16 Amelanotic Melanoma | Matrix Degradation | 1 µg/mL | 72 hours | ~60% inhibition of matrix solubilization | [1] |
| B16 Amelanotic Melanoma | Cell Proliferation | Up to 1 µg/mL | Not specified | No inhibition of proliferation | [1] |
| Various Human Malignancies | Clonogenic Assay | 1, 10, 25, 100 µg/mL | 1 hour | Major to intermediate inhibition in some adenocarcinomas | [4] |
| Various Human Malignancies | Clonogenic Assay | 0.05, 0.5, 5 µg/mL | Continuous | Major to intermediate inhibition in some adenocarcinomas | [4] |
| B-16 Melanoma | Colony Inhibition | 5 µg/mL | Not specified | Enhanced colony inhibition when combined with radiation | [11] |
| HEC-1A Endometrial Cancer | Colony Inhibition | 5 µg/mL | Not specified | No enhanced colony inhibition with radiation | [11] |
| Peripheral Blood Monocytes | Arachidonate Incorporation | 20 µM | Not specified | Decreased incorporation in vitro |
Table 2: Potential Effects of this compound on Key Metastasis-Related Proteins
Note: Direct quantitative data for this compound's effect on MMPs and TIMPs is limited. This table is based on the known mechanisms of lipoxygenase inhibitors and their impact on pathways that regulate these proteins.
| Protein Family | Specific Proteins | Expected Effect of this compound | Rationale |
| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-9 | Downregulation of expression/activity | Inhibition of the lipoxygenase pathway can suppress signaling cascades (e.g., NF-κB) that are known to upregulate MMP expression. |
| Tissue Inhibitors of Metalloproteinases (TIMPs) | TIMP-1, TIMP-2 | Potential upregulation or no change | The effect on TIMPs is less clear and may be cell-type specific. Some anti-inflammatory agents have been shown to increase TIMP expression. |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the "Wound": Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Imaging: Immediately after adding the treatment, capture images of the scratch at designated points using a microscope (0-hour time point).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24, 48 hours) to monitor wound closure.
-
Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 2: Transwell Migration/Invasion Assay
-
Preparation of Inserts:
-
Migration Assay: Rehydrate the transwell inserts (typically 8 µm pore size) with serum-free medium.
-
Invasion Assay: Coat the top of the transwell insert membrane with a thin layer of Matrigel (or other basement membrane extract) and allow it to solidify according to the manufacturer's instructions.
-
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Chemoattractant: In the lower chamber of the transwell plate, add medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Cell Seeding: Add the cell suspension containing the desired concentrations of this compound or vehicle control to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for your cell line's migration rate (typically 12-48 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Imaging and Quantification: Take images of the stained cells using a microscope. Count the number of migrated cells in several random fields for each insert.
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Latanoprost's effects on TIMP-1 and TIMP-2 expression in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 12-Lipoxygenase promotes epithelial–mesenchymal transition via the Wnt/β-catenin signaling pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigations on the role of arachidonic acid metabolism pathways in the antithrombotic activity of this compound and molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: clonogenic in-vitro assessment of activity against human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arachidonic Acid Metabolite as a Novel Therapeutic Target in Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in Nafazatrom Experiments
Welcome to the technical support center for Nafazatrom. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound exhibits a dual mechanism of action primarily related to the arachidonic acid cascade. It is known to be a lipoxygenase (LOX) inhibitor, thereby reducing the production of leukotrienes.[1] Additionally, it can stimulate the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][2] This stimulation is thought to occur through the protection of PGI2 synthase from inactivation.
Q2: Why do I observe potent lipoxygenase inhibition in my in vitro assay, but see little to no effect in my animal model?
This is a frequently reported discrepancy with this compound. The primary reason for this is believed to be its poor bioavailability when administered orally.[3] Studies have shown that the plasma concentrations of this compound achieved in vivo may be significantly lower than the concentrations required for effective 5-lipoxygenase inhibition observed in vitro. Therefore, the lack of in vivo efficacy in some models may be a result of insufficient drug exposure at the target site.
Q3: What are the recommended solvents and storage conditions for this compound?
For in vitro experiments, this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. It is crucial to prepare fresh solutions and avoid repeated freeze-thaw cycles. Aqueous solutions of many compounds, including pyrazolone derivatives, can be unstable, and the stability can be pH-dependent.[4][5][6][7] For optimal stability, it is recommended to store stock solutions in small aliquots at -20°C or -80°C and to prepare fresh dilutions in aqueous buffers immediately before use.
Q4: I am seeing a high degree of variability between my experimental replicates. What could be the cause?
Inconsistent results in this compound experiments can stem from several factors:
-
Compound Precipitation: Due to its limited aqueous solubility, this compound may precipitate out of solution when diluted from a high-concentration stock (e.g., in DMSO) into an aqueous assay buffer. This can lead to a lower effective concentration of the drug in your experiment.
-
Inadequate Mixing: Ensure thorough mixing of the final dilution to maintain a homogenous solution.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to this compound.
-
Assay-Specific Variability: Factors such as incubation time, temperature, and substrate concentration can all contribute to variability. Refer to the specific troubleshooting guides below for more details.
Troubleshooting Guides
Inconsistent Lipoxygenase (LOX) Inhibition
| Observed Issue | Potential Cause | Recommended Solution |
| No or weak LOX inhibition | Incorrect wavelength for absorbance reading. | For spectrophotometric assays measuring the formation of conjugated dienes, ensure the plate reader is set to the correct wavelength (typically around 234 nm). |
| Inactive enzyme. | Use a fresh batch of lipoxygenase or verify the activity of the current batch with a known inhibitor as a positive control. | |
| Compound precipitation. | Visually inspect the assay wells for any signs of precipitation. Consider lowering the final concentration of this compound or increasing the percentage of co-solvent in the final dilution (ensure the co-solvent concentration is compatible with the assay). | |
| Inappropriate buffer pH. | The optimal pH for lipoxygenase activity can vary. Ensure your assay buffer is at the recommended pH for the specific enzyme you are using. | |
| High background signal | Substrate auto-oxidation. | Prepare the substrate solution fresh for each experiment and protect it from light and prolonged exposure to air. |
| Interference from other components in the sample. | If using cell lysates or other complex biological samples, consider partial purification to remove interfering substances. | |
| Variable results between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Inconsistent incubation times. | Use a multichannel pipette or an automated liquid handler to ensure all wells have consistent incubation times. |
Inconsistent Prostacyclin (PGI2) Stimulation
| Observed Issue | Potential Cause | Recommended Solution |
| No or weak PGI2 stimulation | Cell type does not express sufficient PGI2 synthase. | Confirm that the cell line you are using is known to produce PGI2. Primary endothelial cells are a common model for this assay. |
| Insufficient arachidonic acid substrate. | Ensure that the concentration of arachidonic acid provided as a substrate is not limiting. | |
| Inactivation of PGI2 synthase. | PGI2 synthase is a sensitive enzyme. Avoid harsh cell lysis methods and work quickly on ice. | |
| Degradation of PGI2 before measurement. | PGI2 is highly unstable. Measure its stable hydrolysis product, 6-keto-PGF1α, using a suitable ELISA or mass spectrometry method. | |
| High variability in PGI2 levels | Inconsistent cell health or density. | Standardize cell seeding density and ensure cells are in a healthy, actively growing phase before starting the experiment. |
| Stimulation with other factors. | Components in the serum of the cell culture media can sometimes stimulate prostaglandin synthesis. Consider serum-starving the cells for a period before the experiment. | |
| Inaccurate measurement of 6-keto-PGF1α. | Follow the ELISA kit manufacturer's instructions carefully, paying close attention to washing steps and incubation times. |
Data Presentation
In Vitro Concentrations of this compound
| Experimental System | Concentration Range | Observed Effect | Reference |
| Human Tumor Stem Cell Assay | 0.05 - 100 µg/mL | Inhibition of colony formation | [8] |
| B-16 Melanoma & HEC-1A Endometrial Cell Lines | 5 µg/mL | Enhanced colony inhibition with radiation in B-16 cells | [9] |
| Peripheral Blood Monocytes | 20 µM | Decreased tritiated arachidonate incorporation | [3] |
Note: The reported concentrations and effects can vary significantly depending on the specific experimental conditions.
Experimental Protocols
General Protocol for a Lipoxygenase Inhibition Assay (Spectrophotometric)
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh solution of the lipoxygenase enzyme in the assay buffer.
-
Prepare a fresh solution of the substrate (e.g., linoleic acid or arachidonic acid) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer.
-
Add the this compound solution (or vehicle control) to the appropriate wells and mix gently.
-
Add the lipoxygenase enzyme solution to all wells except the blank controls.
-
Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin reading the absorbance at the appropriate wavelength (e.g., 234 nm) in kinetic mode for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance over time) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
General Protocol for a Prostacyclin (PGI2) Stimulation Assay (Cell-Based)
-
Cell Culture:
-
Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) in a suitable multi-well plate and grow to confluence.
-
Optionally, serum-starve the cells for a few hours before the experiment to reduce basal prostaglandin production.
-
-
Experimental Treatment:
-
Wash the cells with a serum-free medium or buffer (e.g., PBS).
-
Add fresh medium containing different concentrations of this compound (or vehicle control).
-
Add the substrate, arachidonic acid, to stimulate PGI2 synthesis.
-
Incubate the cells for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of 6-keto-PGF1α (the stable metabolite of PGI2) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of 6-keto-PGF1α for each treatment condition.
-
Plot the concentration of 6-keto-PGF1α against the concentration of this compound to determine the dose-response relationship and calculate the EC50 value if applicable.
-
Mandatory Visualizations
Caption: this compound's dual action on the arachidonic acid pathway.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Lack of efficacy of this compound, a novel anti-thrombotic compound, in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Bay g 6575) blunts canine hypoxic pulmonary vasoconstriction: evidence for a prostaglandin-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical study of a new antimetastatic compound, this compound (Bay g 6575). Effects on platelet consumption and monocyte prostaglandin production in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of cefatrizine in aqueous solution and in sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STABILITY OF CEFPIROME SULFATE IN AQUEOUS SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of colistimethate sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: clonogenic in-vitro assessment of activity against human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: in-vitro assessment of radiation and drug activity against animal and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antioxidant Effect of Nafazatrom In Vitro
Welcome to the technical support center for researchers utilizing Nafazatrom in vitro. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes when investigating the antioxidant properties of this compound.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro antioxidant assays with this compound.
Issue 1: Inconsistent or Non-Reproducible Results in DPPH or ABTS Assays
| Potential Cause | Troubleshooting Step |
| DPPH/ABTS solution instability | Prepare fresh DPPH or ABTS radical solution for each experiment. Protect the solution from light and use it within a few hours of preparation. The absorbance of the control should be stable. |
| Pipetting errors | Use calibrated pipettes and ensure accurate dispensing of all reagents, especially for serial dilutions of this compound. |
| Solvent effects | Ensure this compound and any co-antioxidants are fully dissolved in a solvent that does not interfere with the assay. Run a solvent blank to account for any background absorbance. |
| Reaction kinetics | The reaction between this compound and the radical may not have reached its endpoint. Perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions. |
| Temperature fluctuations | Maintain a consistent temperature throughout the assay, as temperature can affect reaction rates. |
Issue 2: Low Antioxidant Activity Detected for this compound
| Potential Cause | Troubleshooting Step |
| Inappropriate concentration range | The concentrations of this compound being tested may be too low. Perform a dose-response study with a wider range of concentrations. |
| Poor solubility of this compound | This compound may not be fully dissolved at higher concentrations. Consider using a different solvent or a co-solvent system. Ensure the solvent is compatible with your assay. |
| Degradation of this compound | Check the stability of your this compound stock solution. Store it under appropriate conditions (e.g., protected from light, at the recommended temperature) and prepare fresh dilutions for each experiment. |
| Assay not suitable for the mechanism | This compound's primary antioxidant mechanism may not be efficiently captured by the chosen assay. Consider using multiple assays that measure different aspects of antioxidant activity (e.g., radical scavenging, metal chelation, inhibition of lipid peroxidation). |
Issue 3: Interference in Cellular Antioxidant Assays
| Potential Cause | Troubleshooting Step |
| Cytotoxicity of this compound | High concentrations of this compound may be toxic to the cells, leading to a decrease in cell viability and unreliable results. Determine the non-toxic concentration range of this compound using a cell viability assay (e.g., MTT, LDH) prior to conducting the antioxidant assay. |
| Interaction with the fluorescent probe | This compound may directly quench the fluorescence of the probe or interfere with its uptake or cellular localization. Run appropriate controls, including cells treated with this compound alone, to assess for any direct effects on the probe. |
| Pro-oxidant effects | Under certain conditions, some antioxidant compounds can exhibit pro-oxidant activity. This is concentration-dependent and can be influenced by the cellular environment. Evaluate a wide range of this compound concentrations. |
| Cell culture variability | Inconsistent cell seeding density, passage number, or cell health can lead to variable results. Standardize your cell culture procedures to ensure consistency between experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary antioxidant mechanism of this compound?
A1: this compound is known to be an extremely reactive scavenger of free radicals.[1] Its mechanism involves donating a hydrogen atom to neutralize radicals, forming a stable phenoxyl-like radical.[1] Additionally, this compound is a lipoxygenase inhibitor, which can reduce the production of reactive oxygen species (ROS) generated through the lipoxygenase pathway.
Q2: How can I enhance the antioxidant effect of this compound in my in vitro experiments?
A2: While direct studies on synergistic combinations with this compound are limited, you can explore the following strategies based on general principles of antioxidant synergy:
-
Combination with other antioxidants: Combining antioxidants with different mechanisms can lead to a synergistic effect.[2][3] For instance, you could investigate the combination of this compound (a radical scavenger and lipoxygenase inhibitor) with:
-
Chain-breaking antioxidants: Such as Vitamin E (α-tocopherol), which is known to inhibit lipid peroxidation.
-
Reducing agents: Such as Vitamin C (ascorbic acid), which can regenerate other antioxidants like Vitamin E.
-
Metal chelators: To prevent the formation of highly reactive hydroxyl radicals via Fenton-like reactions.
-
-
Optimizing experimental conditions: Factors such as pH and the choice of solvent can influence antioxidant activity. Ensure your assay conditions are optimized for this compound.
Q3: What are the recommended in vitro assays to evaluate the antioxidant activity of this compound?
A3: A multi-assay approach is recommended to comprehensively assess the antioxidant potential of this compound:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: To evaluate its free radical scavenging ability.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another method to assess radical scavenging capacity, which is applicable to both hydrophilic and lipophilic antioxidants.
-
Lipid Peroxidation Inhibition Assay: To measure its ability to protect lipids from oxidative damage. This is particularly relevant given its known effects on LDL peroxidation.[4]
-
Cellular Antioxidant Activity (CAA) Assay: To determine its antioxidant efficacy in a biologically relevant system.
Q4: Are there any known signaling pathways modulated by this compound's antioxidant activity?
A4: While specific studies on this compound are scarce, its dual action as a free radical scavenger and lipoxygenase inhibitor suggests potential involvement in key signaling pathways related to oxidative stress and inflammation:
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This is a master regulator of the antioxidant response. By reducing oxidative stress, this compound could potentially lead to the activation of the Nrf2 pathway and the upregulation of downstream antioxidant enzymes.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Oxidative stress is a known activator of MAPK signaling cascades (e.g., p38, JNK), which are involved in inflammation and apoptosis.[5] By scavenging ROS, this compound may modulate MAPK signaling.
Data Presentation
The following table summarizes the comparative antioxidant activity of this compound from a study on the peroxidation of low-density lipoproteins (LDL).
| Compound | Model System | Oxidative Stressor | Relative Antioxidant Potency | Reference |
| This compound | Phosphatidylcholine liposomes | FeSO₄ and H₂O₂ | ~3 times less potent than α-tocopherol | [4] |
| This compound | Low-Density Lipoproteins (LDL) | CuSO₄ or AAPH | ~2-4 times more efficient than α-tocopherol | [4] |
| This compound | α-tocopherol radical reduction | EPR spectroscopy | ~100 times less efficient than Vitamin C | [4] |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of the purple DPPH• to the yellow-colored diphenylpicrylhydrazine is measured by the decrease in absorbance at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle.
-
Preparation of test samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). Perform serial dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
For the control, add 100 µL of the solvent used for the samples.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Value: Determine the IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol (or phosphate-buffered saline)
-
This compound
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ working solution: Dilute the stock ABTS•+ solution with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare a stock solution of this compound and the positive control and perform serial dilutions as described for the DPPH assay.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 10 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
TEAC Value: The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. AAPH, a peroxyl radical generator, is used to induce oxidative stress.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
DCFH-DA solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
This compound
-
Positive control (e.g., Quercetin)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black-walled plate at a density of 6 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing different concentrations of this compound or the positive control for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well.
-
Incubate for 1 hour in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Calculate the percentage of inhibition of cellular antioxidant activity: % Inhibition = [1 - (AUC_sample / AUC_control)] x 100
-
-
CAA Value: The results are expressed as CAA units, where one unit is equivalent to the CAA of 1 µmol of quercetin.
Visualizations
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Caption: Dual antioxidant mechanism of this compound.
References
- 1. Reaction of the antithrombotic and antimetastatic agent, this compound, with oxidizing radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. remedypublications.com [remedypublications.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Signaling Pathways of Inflammation and Oxidative Stress in Development of Senescence and Aging Phenotypes in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nafazatrom and Other Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lipoxygenase Inhibition
Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipids, including leukotrienes and lipoxins. These signaling molecules are implicated in a wide range of physiological and pathological processes, most notably inflammation. The inhibition of lipoxygenases is a key therapeutic strategy for a variety of inflammatory diseases, including asthma, inflammatory bowel disease, and arthritis. There are several major isoforms of lipoxygenase in mammals, including 5-LOX, 12-LOX, and 15-LOX, each leading to the production of a distinct set of lipid mediators.
Nafazatrom is a pyrazolinone derivative that has demonstrated antithrombotic and antimetastatic properties.[4][5] Its mechanism of action is multifaceted, involving the inhibition of 15-hydroxyprostaglandin dehydrogenase, which increases the half-life of prostacyclin (PGI2), and reported inhibition of lipoxygenase enzymes.[2][5] However, the direct and specific inhibitory effects of this compound on different LOX isoforms have not been quantitatively detailed in accessible literature.
Comparative Inhibitory Activity
To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-known lipoxygenase inhibitors against different LOX isoforms. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Zileuton | 0.5 | >100 | >100 | [6] |
| Nordihydroguaiaretic Acid (NDGA) | ~1.5 | Data not available | Data not available | [7] |
| Baicalein | Data not available | ~0.1-1 | ~1-5 |
Lipoxygenase Signaling Pathway
The following diagram illustrates the general lipoxygenase signaling pathway, starting from the release of arachidonic acid from the cell membrane. The points of action for different lipoxygenase isoforms are highlighted.
Caption: Simplified Lipoxygenase Signaling Pathway.
Experimental Protocols
The determination of lipoxygenase inhibitory activity is crucial for the evaluation of potential therapeutic agents. A common method is the spectrophotometric assay, which measures the formation of hydroperoxides from a fatty acid substrate.
General Spectrophotometric Lipoxygenase Inhibition Assay Protocol:
-
Enzyme Preparation: A purified lipoxygenase enzyme (e.g., human recombinant 5-LOX, soybean 15-LOX) is diluted to a working concentration in a suitable buffer (e.g., Tris-HCl or borate buffer, pH 7.4-9.0).
-
Inhibitor Preparation: The test compound (inhibitor) is dissolved in a suitable solvent (e.g., DMSO or ethanol) and diluted to various concentrations.
-
Assay Reaction:
-
The enzyme solution is pre-incubated with the inhibitor or vehicle control for a defined period at a specific temperature (e.g., 5-10 minutes at room temperature).
-
The reaction is initiated by the addition of the substrate, typically arachidonic acid or linoleic acid.
-
-
Detection: The formation of the conjugated diene hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates of the inhibitor-treated reactions to the vehicle control. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow for Lipoxygenase Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing novel lipoxygenase inhibitors.
References
- 1. Lipoxygenase inhibitor this compound fails to attenuate postischaemic ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of efficacy of this compound, a novel anti-thrombotic compound, in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Bay g 6575) blunts canine hypoxic pulmonary vasoconstriction: evidence for a prostaglandin-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits peroxidation of phosphatidylcholine liposomes, heart homogenate and low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Bay g-6575), an antithrombotic and antimetastatic agent, inhibits 15-hydroxyprostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
validating the antimetastatic effects of Nafazatrom in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Nafazatrom, an antithrombotic compound, has demonstrated notable antimetastatic properties in various preclinical studies. This guide provides a comprehensive comparison of its effects across different cancer cell lines, supported by available experimental data. Delving into its mechanism of action, this document serves as a valuable resource for researchers investigating novel cancer therapeutics.
Comparative Efficacy of this compound Across Cell Lines
The antimetastatic activity of this compound has been evaluated in a range of cancer cell lines, with varying degrees of efficacy observed. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
In Vitro Studies: Inhibition of Colony Formation and Matrix Degradation
| Cell Line | Assay Type | This compound Concentration | Key Findings | Reference |
| B-16 Melanoma | Colony Inhibition Assay (in combination with radiation) | 5 µg/mL | Consistently enhanced colony inhibition when added prior to radiation. | [1] |
| HEC-1A (Human Endometrial Adenocarcinoma) | Colony Inhibition Assay (in combination with radiation) | 5 µg/mL | No significant enhancement of colony inhibition was observed. | [1] |
| B16 Amelanotic Melanoma | Endothelial Matrix Degradation Assay | 1 µg/mL (for 72 hr) | Inhibited the solubilization of matrix components by approximately 60%. | [2] |
| Various Human Adenocarcinomas (n=52) | Human Tumor Stem Cell Assay | 0.05 - 100 µg/mL | Major inhibition (≥70%) was noted in 7 out of 52 adenocarcinomas. Intermediate inhibition (50-69%) was seen in 7 of 52. | [3] |
| Various Human Squamous Carcinomas (n=9) | Human Tumor Stem Cell Assay | 0.05 - 100 µg/mL | No major inhibition was observed. Intermediate inhibition (50-69%) was noted in 4 out of 9 squamous carcinomas. | [3] |
In Vivo Studies: Reduction of Metastatic Lesions
| Animal Model | Tumor Model | This compound Dosage | Key Findings | Reference |
| C57BL/6 Mice | B16 Amelanotic Subcutaneous Tumors | 100 mg/kg/day | Exhibited a sixfold reduction in metastatic pulmonary lesions compared to controls. | [2] |
Deciphering the Mechanism of Action: A Look at Signaling Pathways
The primary antimetastatic mechanism of this compound appears to be the inhibition of tumor cell-induced degradation of the endothelial matrix, a critical step in the metastatic cascade.[2] This is likely achieved through the inhibition of enzymes such as heparanase, which are responsible for breaking down the extracellular matrix.[4][5][6]
Another potential mechanism involves the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH).[7] By inhibiting this enzyme, this compound can increase the levels of certain prostaglandins, which may play a role in its antithrombotic and potentially antimetastatic effects.
The following diagram illustrates the proposed signaling pathway for this compound's antimetastatic action.
Caption: Proposed mechanism of this compound's antimetastatic action.
Experimental Protocols: A Methodological Overview
The following sections provide a general overview of the key experimental protocols used to evaluate the antimetastatic effects of this compound.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of cell viability and reproductive integrity.
General Procedure:
-
Cell Seeding: Cancer cells (e.g., B-16 melanoma, HEC-1A) are seeded at a low density in culture plates.
-
Treatment: Cells are treated with this compound, either alone or in combination with other agents like radiation.
-
Incubation: Plates are incubated for a period of 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Colonies are fixed (e.g., with glutaraldehyde) and stained (e.g., with crystal violet) for visualization and counting.
-
Analysis: The number and size of colonies are quantified to determine the effect of the treatment on cell survival and proliferation.
Endothelial Matrix Degradation Assay
This assay measures the ability of tumor cells to degrade the extracellular matrix produced by endothelial cells.
General Procedure:
-
Matrix Preparation: Endothelial cells are cultured to form a confluent monolayer and then lysed to leave the underlying extracellular matrix.
-
Tumor Cell Seeding: Cancer cells (e.g., B16 amelanotic melanoma) are seeded onto the prepared matrix.
-
Treatment: The cells are incubated with or without this compound.
-
Analysis: The degradation of the matrix is quantified by measuring the release of matrix components (e.g., radiolabeled components) into the culture medium.
The following diagram outlines the general workflow for these in vitro assays.
References
- 1. This compound: in-vitro assessment of radiation and drug activity against animal and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference with tumor cell-induced degradation of endothelial matrix on the antimetastatic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: clonogenic in-vitro assessment of activity against human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Heparanase Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation, function and clinical significance of heparanase in cancer metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heparanase as a target in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (Bay g-6575), an antithrombotic and antimetastatic agent, inhibits 15-hydroxyprostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nafazatrom and Prostacyclin Analogs for Vasoactive and Antiplatelet Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Nafazatrom and prostacyclin analogs, two classes of compounds with significant effects on the cardiovascular system. While both exhibit vasodilatory and antiplatelet properties, their underlying mechanisms of action, potency, and clinical validation differ substantially. This document aims to objectively compare their performance, supported by experimental data, to inform research and drug development efforts.
Introduction to the Compounds
Prostacyclin (PGI₂) analogs are a well-established class of drugs that mimic the actions of endogenous prostacyclin.[1][2][3] This group includes molecules such as epoprostenol, iloprost, treprostinil, and beraprost.[2][3][4] They are potent vasodilators and inhibitors of platelet aggregation, with established therapeutic roles in conditions like pulmonary arterial hypertension (PAH).[1][2][3][5]
This compound is an antithrombotic compound with a more complex and debated mechanism of action.[6][7] It has been investigated for its potential to modulate the arachidonic acid cascade, including stimulating prostacyclin synthesis and inhibiting the lipoxygenase pathway.[7][8][9] It also exhibits direct anti-inflammatory and antioxidant properties.[10][11]
Mechanism of Action: A Tale of Two Pathways
The primary distinction between these two compound classes lies in their molecular targets and signaling pathways.
Prostacyclin Analogs: Direct IP Receptor Agonism
Prostacyclin and its analogs exert their effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) found on the surface of platelets and vascular smooth muscle cells.[1][5][12][13] This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[12][13][14][15] The subsequent increase in intracellular cAMP levels leads to:
-
Vasodilation: In vascular smooth muscle cells, elevated cAMP activates protein kinase A (PKA), which leads to the sequestration of intracellular calcium and smooth muscle relaxation, causing vasodilation.[1][13][16]
-
Inhibition of Platelet Aggregation: In platelets, increased cAMP inhibits activation and counteracts the calcium-mobilizing effects of pro-aggregatory agents like thromboxane A₂, thereby preventing the formation of a platelet plug.[1][12][14]
-
Anti-proliferative and Anti-inflammatory Effects: The prostacyclin pathway also inhibits the proliferation of vascular smooth muscle cells and reduces the release of pro-inflammatory mediators.[2][17][18]
Caption: Signaling pathway of prostacyclin analogs via the IP receptor.
This compound: A Multifaceted Mechanism
This compound's mechanism is not as clearly defined and appears to involve multiple pathways. Evidence suggests it may:
-
Modulate Prostaglandin Levels: Some studies indicate that this compound may increase circulating levels of PGI₂ either by stimulating its synthesis or by inhibiting its breakdown.[8] However, other studies found no effect on plasma PGI₂ levels.[9]
-
Inhibit Lipoxygenase: this compound has been shown to inhibit the lipoxygenase pathway, which is involved in the production of leukotrienes, potent inflammatory mediators.[8][19] This action may contribute to its anti-inflammatory effects and inhibition of platelet function.[9]
-
Inhibit Neutrophil Function: The compound can inhibit neutrophil aggregation, superoxide generation, and infiltration into ischemic tissue, suggesting a direct anti-inflammatory action independent of the prostacyclin pathway.[10]
-
Direct Antiplatelet Effects: It has been observed to inhibit ADP- and collagen-induced platelet aggregation in vivo and ex vivo, an effect associated with reduced thromboxane B2 release.[6]
Caption: Proposed multi-target mechanisms of action for this compound.
Comparative Performance Data
The following tables summarize quantitative and qualitative data on the antiplatelet, vasodilatory, and anti-inflammatory effects of these compounds.
Table 1: Comparative Antiplatelet Activity
| Compound Class | Specific Agent(s) | Mechanism | Potency / Efficacy | Citation(s) |
| Prostacyclin Analogs | Epoprostenol, Iloprost, Treprostinil, Beraprost | IP Receptor Agonism → ↑cAMP | Potent inhibitors of platelet aggregation. | [12],[14],[2],[20] |
| This compound | This compound | Lipoxygenase inhibition, possible direct effects, potential PGI₂ stimulation. | Inhibits ADP- and collagen-induced platelet aggregation. In some studies, did not substantially influence platelet aggregation. | [6],[9],[10] |
Table 2: Comparative Vasodilatory Effects
| Compound Class | Specific Agent(s) | Clinical / Preclinical Findings | Citation(s) |
| Prostacyclin Analogs | Epoprostenol, Iloprost, Treprostinil | Potent vasodilators of pulmonary and systemic vascular beds. Clinically proven to reduce Pulmonary Vascular Resistance (PVR) and Mean Pulmonary Artery Pressure (mPAP) in PAH patients. | [1],[21],[2],[22],[23] |
| This compound | This compound | Blunts hypoxic pulmonary vasoconstriction in animal models, suggesting a vasodilatory effect. This effect may be mediated by PGI₂. | [8] |
Table 3: Comparative Anti-inflammatory Properties
| Compound Class | Specific Agent(s) | Mechanism / Effects | Citation(s) |
| Prostacyclin Analogs | Iloprost, Treprostinil, etc. | Reduce pro-inflammatory mediator release and inhibit leukocyte adhesion to the endothelium. | [15],[2],[17] |
| This compound | This compound | Inhibits neutrophil aggregation, superoxide generation, and infiltration. Inhibits the lipoxygenase pathway, reducing leukotriene synthesis. | [8],[10],[19] |
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are standard protocols for assessing the key activities of these compounds.
Experimental Protocol 1: Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
-
Sample Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.[24]
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[24]
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2500 x g) for 15 minutes.[25][26] The PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Place a cuvette with PRP into a light transmission aggregometer and warm to 37°C while stirring.[24]
-
Calibrate the instrument by setting the light transmission through PRP as 0% and through PPP as 100%.
-
Pre-incubate the PRP with either the test compound (this compound or a prostacyclin analog at various concentrations) or a vehicle control for a specified time (e.g., 3 minutes).[27]
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.
-
-
Data Analysis:
-
The maximum percentage of aggregation is recorded.
-
Calculate the percentage inhibition of aggregation for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal aggregation) by plotting a concentration-response curve.
-
Experimental Protocol 2: Vasodilation Assay (Wire Myography)
This in vitro method assesses the direct effect of compounds on the contractility of isolated blood vessels.
-
Tissue Preparation:
-
Isolate arteries (e.g., mesenteric or thoracic aorta) from an appropriate animal model and place them in cold, oxygenated physiological salt solution (PSS).
-
Carefully clean the arteries of adhering fat and connective tissue.
-
Cut the vessel into small rings (approx. 2 mm in length).
-
-
Mounting and Equilibration:
-
Mount the arterial rings on two small wires in the chamber of a wire myograph. The chamber is filled with PSS, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a standardized baseline tension.
-
-
Viability and Pre-Constriction:
-
Test the viability of the vessel rings by inducing contraction with a high concentration of potassium chloride (KCl).[28]
-
After washout, induce a submaximal, stable contraction using a vasoconstrictor agonist like phenylephrine or serotonin.[28] This pre-constriction is necessary to observe a subsequent relaxation (vasodilation) response.
-
-
Concentration-Response Curve:
-
Once a stable plateau of contraction is achieved, add the test compound (this compound or a prostacyclin analog) in a cumulative, concentration-dependent manner.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-constriction tone.
-
Plot the concentration-response curve and calculate the EC₅₀ (the concentration causing 50% of the maximal relaxation) to determine the potency of the vasodilator.
-
Caption: A typical workflow for in vitro comparison of test compounds.
Summary and Conclusion
This guide highlights the significant differences between prostacyclin analogs and this compound.
-
Prostacyclin analogs are potent, direct agonists of the IP receptor with a well-characterized signaling pathway leading to robust vasodilation and antiplatelet effects.[1][5][12] Their clinical utility, particularly for PAH, is well-documented.[2][3]
-
This compound exhibits a more complex and less potent pharmacological profile. Its mechanism appears to be multi-targeted, involving the potential modulation of both the cyclooxygenase and lipoxygenase pathways, as well as direct inhibitory effects on platelets and neutrophils.[6][8][10] While it shows promise in preclinical models, its clinical efficacy has not been as clearly established as that of prostacyclin analogs.[7][19]
For researchers, the choice between these compounds depends on the scientific question. Prostacyclin analogs serve as specific tools to investigate the PGI₂-IP receptor pathway. This compound, conversely, may be a tool to explore the interplay between different eicosanoid pathways and inflammatory cells in vascular pathophysiology. This comparative guide provides the foundational data and methodologies to aid in these research endeavors.
References
- 1. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Prostacyclin therapies for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of arterial thrombosis and platelet function by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of efficacy of this compound, a novel anti-thrombotic compound, in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Bay g 6575) blunts canine hypoxic pulmonary vasoconstriction: evidence for a prostaglandin-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on platelet function and release: relationship to symptomatic episodes in patients with peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced salvage of ischemic myocardium in anesthetized dogs is mediated through inhibition of neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits peroxidation of phosphatidylcholine liposomes, heart homogenate and low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostacyclin - Wikipedia [en.wikipedia.org]
- 13. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Treprostinil? [synapse.patsnap.com]
- 16. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 17. Prostacyclin: An Inflammatory Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Lipoxygenase inhibitor this compound fails to attenuate postischaemic ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiplatelet effects of prostacyclin analogues: Which one to choose in case of thrombosis or bleeding? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Prostacyclin pathway vasodilators in patients with chronic thromboembolic pulmonary hypertension (CTEPH): A systemic review and meta-analysis of randomized controlled trials | The Pulmonary Vascular Research Institute (PVRI) [pvrinstitute.org]
- 23. researchgate.net [researchgate.net]
- 24. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 25. researchgate.net [researchgate.net]
- 26. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
- 27. Measurement of platelet aggregation [bio-protocol.org]
- 28. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
Nafazatrom efficacy compared to standard cancer therapies
An objective comparison of Nafazatrom's performance with other alternatives, supported by available experimental data, for an audience of researchers, scientists, and drug development professionals.
This compound, an antithrombotic compound, has been investigated for its potential anticancer and antimetastatic properties. This guide provides a comprehensive overview of the available preclinical and early-phase clinical data on the efficacy of this compound. It is important to note that the available research, primarily conducted in the 1980s, does not include direct comparative clinical trials against current standard-of-care cancer therapies. Therefore, this document summarizes the existing findings on this compound's standalone activity and its proposed mechanism of action.
Preclinical Efficacy
This compound has demonstrated antimetastatic and antitumor effects in various in vitro and in vivo preclinical models.
In Vivo Animal Studies
A key study in C57BL/6 mice with B16 amelanotic subcutaneous tumors showed that treatment with 100 mg/kg/day of this compound resulted in a sixfold reduction in metastatic pulmonary lesions compared to the control group[1]. Notably, this antimetastatic effect was not accompanied by a reduction in the growth of the primary tumor[1].
In Vitro Cell Line Studies
In vitro experiments have explored this compound's effect on tumor cell proliferation and colony formation.
-
B-16 Melanoma and HEC-1A Endometrial Cancer: When combined with ionizing radiation, this compound (5 µg/ml) showed enhanced colony inhibition in the B-16 melanoma cell line. However, this synergistic effect was not observed in the HEC-1A human endometrial cancer cell line[2].
-
Human Tumor Stem Cell Assay: In a clonogenic assay using various human tumor cells, this compound demonstrated some activity. At concentrations of 1, 10, 25, and 100 µg/ml for 1 hour or 0.05, 0.5, and 5 µg/ml with continuous exposure, major inhibition (≥70%) was observed in 7 out of 52 adenocarcinomas and 1 out of 17 other malignancies. No major inhibition was seen in 9 squamous carcinomas that were tested[3].
| Preclinical Model | This compound Dosage | Key Findings | Reference |
| C57BL/6 Mice with B16 Melanoma | 100 mg/kg/day | Sixfold reduction in pulmonary metastases. No effect on primary tumor growth. | [1] |
| B-16 Melanoma Cell Line | 5 µg/ml (with radiation) | Enhanced colony inhibition when combined with radiation. | [2] |
| HEC-1A Endometrial Cancer Cell Line | 5 µg/ml (with radiation) | No enhanced colony inhibition with radiation. | [2] |
| Human Tumor Stem Cell Assay (Adenocarcinoma) | 1-100 µg/ml (1h) or 0.05-5 µg/ml (continuous) | ≥70% inhibition in 7/52 adenocarcinomas. | [3] |
| Human Tumor Stem Cell Assay (Squamous Carcinoma) | 1-100 µg/ml (1h) or 0.05-5 µg/ml (continuous) | 0/9 squamous carcinomas showed ≥70% inhibition. | [3] |
Clinical Efficacy
The clinical evaluation of this compound in cancer patients is limited to early-phase trials primarily designed to assess safety and determine the maximum tolerated dose.
Phase I Clinical Trial
A Phase I study involving 48 patients with various metastatic malignancies, including melanoma, breast carcinoma, soft tissue sarcoma, renal cell carcinoma, and colorectal carcinoma, was conducted. This compound was administered orally at doses escalating from 30 mg/m² to 4,000 mg/m² per day. The study reported no objective tumor remissions. However, twelve patients experienced stable disease for more than eight weeks. The maximum tolerated dose was not reached, and no consistent, substantial, or dose-limiting toxicity was observed[4].
Study in Advanced Cancer Patients
Another clinical study with 31 patients with advanced cancer evaluated the effects of this compound at doses ranging from 75 to 1500 mg/m² orally three times a day. This study also found no major antitumor responses. The drug was well-tolerated, with no toxicity reported at any dose level[5].
| Clinical Study | Patient Population | This compound Dosage | Key Efficacy Findings | Reference |
| Phase I Trial | 48 patients with various metastatic cancers | 30 mg/m² to 4,000 mg/m² daily (oral) | No objective remissions. 12 patients had stable disease >8 weeks. | [4] |
| Advanced Cancer Study | 31 patients with advanced cancer | 75 to 1500 mg/m² three times daily (oral) | No major antitumor responses. | [5] |
Mechanism of Action
The primary proposed mechanism for this compound's antimetastatic activity is its interference with the degradation of the endothelial matrix by tumor cells. In vitro studies have shown that B16 amelanotic melanoma cells degrade the matrix of bovine endothelial cell monolayers, primarily releasing a heparan sulfate proteoglycan[1]. This compound, at a concentration of 1 µg/ml for 72 hours, inhibited this solubilization of matrix components by approximately 60%[1]. This suggests that this compound may prevent metastasis by preserving the integrity of the endothelial barrier.
Caption: Proposed mechanism of this compound's antimetastatic action.
Experimental Protocols
In Vivo Mouse Metastasis Model
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: B16 amelanotic melanoma cells were implanted subcutaneously.
-
Treatment: this compound was administered at a dose of 100 mg/kg/day.
-
Endpoint: The number of metastatic pulmonary lesions was counted and compared between the treated and control groups[1].
In Vitro Endothelial Matrix Degradation Assay
-
Cell Lines: B16 amelanotic melanoma cells and bovine endothelial cells.
-
Methodology: Bovine endothelial cells were cultured to form a monolayer with its extracellular matrix. B16 melanoma cells were then seeded on top of this monolayer. The degradation of the matrix was measured by quantifying the release of matrix components.
-
Treatment: this compound was added to the culture medium at a concentration of 1 µg/ml for 72 hours.
-
Endpoint: The percentage inhibition of matrix component solubilization was calculated[1].
Caption: Workflow for the in vivo mouse metastasis experiment.
Conclusion
The available data, primarily from preclinical studies conducted in the 1980s, suggests that this compound possesses antimetastatic properties, likely through the inhibition of endothelial matrix degradation by tumor cells. Early-phase clinical trials have shown that the drug is well-tolerated but did not demonstrate significant objective antitumor responses in patients with advanced cancers.
A critical gap in the existing literature is the absence of randomized controlled trials comparing this compound to standard-of-care cancer therapies. Without such data, it is not possible to determine the relative efficacy of this compound in a modern clinical context. Further research, including head-to-head clinical trials, would be necessary to establish the potential role of this compound in contemporary oncology.
References
- 1. Interference with tumor cell-induced degradation of endothelial matrix on the antimetastatic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: in-vitro assessment of radiation and drug activity against animal and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: clonogenic in-vitro assessment of activity against human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical study of a new antimetastatic compound, this compound (Bay g 6575). Effects on platelet consumption and monocyte prostaglandin production in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Nafazatrom's Effect on PGI2 Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nafazatrom's performance in modulating Prostaglandin I2 (PGI2, or prostacyclin) levels against a key alternative, Dipyridamole. The information is supported by experimental data to aid in research and development decisions.
Comparison of this compound and Alternatives on PGI2 Levels
This compound elevates PGI2 levels through a dual mechanism: it stimulates PGI2 synthesis and inhibits its degradation. This multifaceted action makes it a subject of interest for its antithrombotic and potential antimetastatic properties.[1][2] Dipyridamole is another compound known to increase PGI2 production and is often used as a comparator.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and Dipyridamole on PGI2 levels and related mechanisms.
Table 1: Inhibition of 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH)
| Compound | IC50 | Organism/Tissue | Reference |
| This compound | 18.5 µM | Bovine Lung | [1] |
| Dipyridamole | 500.0 nM (0.5 µM) | Human | [5] |
Note: A lower IC50 value indicates a higher potency in inhibiting the enzyme.
Table 2: Stimulation of PGI2 Synthesis
| Compound | Concentration | % Increase in PGI2/Metabolite Levels | Experimental System | Reference |
| This compound | Inverse dose-dependent | Blunted hypoxic pulmonary vasoconstriction (PGI2-mediated effect) | Anesthetized dogs | [3] |
| Dipyridamole | 0.01 - 0.75 mM | 21% to 350% | Rat stomach fundus homogenates | [3][6] |
| Dipyridamole | 1 µg/ml | 70% | Isolated perfused rabbit heart | [3] |
| Dipyridamole | 5 µg/ml | 146% | Isolated perfused rabbit heart | [3] |
| Dipyridamole | 1 - 12 µM | Dose-dependent increase | Rabbit aortic rings | [7] |
| Dipyridamole Infusion (8 µg/kg/min for 2h) | - | 137% (circulating PGI2) | Healthy volunteers | [7] |
| Dipyridamole Oral (375 mg/day for 7 days) | - | 30.8% (PGI2 production after ischemia) | Healthy volunteers | [7] |
Experimental Protocols
Accurate measurement of PGI2 is crucial for verifying the effects of compounds like this compound. Due to the short half-life of PGI2, its stable, non-enzymatic hydrolysis product, 6-keto-prostaglandin F1α (6-keto-PGF1α), is typically measured.[8]
Measurement of 6-keto-PGF1α by Radioimmunoassay (RIA)
This protocol is a synthesized representation of common RIA procedures.
1. Sample Collection and Preparation:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge immediately at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
For urine samples, collect 24-hour urine and store aliquots at -20°C or -80°C.[9]
2. Extraction:
-
Acidify plasma or urine samples to a pH of 3.5 with 2M HCl.[10]
-
Perform liquid-liquid extraction using a solvent like ethyl acetate or pass the sample through a C18 reverse-phase extraction column.[10]
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in assay buffer.
3. Radioimmunoassay Procedure:
-
Prepare a standard curve using known concentrations of 6-keto-PGF1α.
-
In assay tubes, add the extracted sample or standard, a specific antibody against 6-keto-PGF1α, and a tracer amount of tritium-labeled ([3H]) 6-keto-PGF1α.[11]
-
Incubate the mixture to allow competitive binding between the labeled and unlabeled 6-keto-PGF1α for the antibody.
-
Separate the antibody-bound fraction from the free fraction using methods like dextran-coated charcoal or a hydroxyapatite suspension.[8][11]
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
The amount of radioactivity is inversely proportional to the concentration of unlabeled 6-keto-PGF1α in the sample.
-
Calculate the concentration of 6-keto-PGF1α in the samples by comparing their radioactivity with the standard curve.
Measurement of 6-keto-PGF1α by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guide based on commercially available ELISA kits.
1. Sample Preparation:
-
Follow the same sample collection and storage procedures as for RIA.
-
Depending on the sample matrix and the kit's instructions, an extraction step similar to the one for RIA may be necessary to remove interfering substances.[10][12]
2. ELISA Procedure (Competitive Assay):
-
The wells of a microplate are pre-coated with an antibody specific for 6-keto-PGF1α.
-
Add standards, control samples, and prepared unknown samples to the wells.
-
Add a fixed amount of 6-keto-PGF1α conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well.[12]
-
During incubation, the 6-keto-PGF1α in the sample and the enzyme-conjugated 6-keto-PGF1α compete for binding to the antibody on the plate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that will react with the enzyme to produce a colored product.
-
Stop the enzyme-substrate reaction after a specific incubation time by adding a stop solution.
-
Measure the absorbance of the colored product using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The intensity of the color is inversely proportional to the concentration of 6-keto-PGF1α in the sample.
-
Calculate the concentration of 6-keto-PGF1α in the samples from the standard curve.
Visualizations
Signaling Pathway of PGI2 Synthesis and Action of this compound
Caption: this compound's dual action on the PGI2 pathway.
Experimental Workflow for PGI2 Level Verification
Caption: Workflow for verifying compound effects on PGI2.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Increased prostacyclin production from human veins by dipyridamole: an in vitro and ex vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipyridamole: a potent stimulator of prostacyclin (PGI2) biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonging prostacyclin production by this compound or dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-hydroxyprostaglandin dehydrogenase [NAD+] – Target CHEMBL1293255 | FragmentSAR [fragment-sar.com]
- 6. Dipyridamole: a potent stimulator of prostacyclin (PGI2) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced prostacyclin production by dipyridamole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A radioimmunoassay for 6-keto-prostaglandin F1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple radioimmunological method for urinary 6-keto-PGF1 alpha measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Simple radioimmunological method for urinary 6-keto-PGF1 alpha measurement | Revista Española de Fisiología [revistas.unav.edu]
- 12. eaglebio.com [eaglebio.com]
Assessing the Specificity of Nafazatrom as a 15-OH PGDH Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nafazatrom's inhibitory activity against 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH), contrasting its performance with other known inhibitors. Experimental data is presented to objectively evaluate its specificity and potency, offering valuable insights for researchers in pharmacology and drug development.
Executive Summary
This compound has been identified as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH), a key enzyme in prostaglandin catabolism. However, a thorough analysis of its inhibitory profile reveals that this compound's activity against 15-OH PGDH is modest, with a half-maximal inhibitory concentration (IC50) in the micromolar range. Furthermore, evidence suggests that this compound also exhibits inhibitory effects on other enzymes, notably lipoxygenase (LOX) and, at higher concentrations, cyclooxygenase (COX). This lack of high potency and specificity for 15-OH PGDH distinguishes it from a newer generation of highly potent and selective inhibitors.
Comparative Analysis of 15-OH PGDH Inhibitors
The efficacy of an enzyme inhibitor is a critical determinant of its potential as a therapeutic agent or a research tool. The following table summarizes the IC50 values of this compound against 15-OH PGDH and its known off-target enzymes, alongside a comparison with highly potent and selective 15-OH PGDH inhibitors.
| Compound | Target Enzyme | IC50 | Reference |
| This compound | 15-OH PGDH | 18.5 µM | [1] |
| Lipoxygenase | Potent inhibitor (specific IC50 not available in reviewed literature) | [2][3] | |
| Cyclooxygenase | Inhibition observed at higher doses (specific IC50 not available in reviewed literature) | [4] | |
| SW033291 | 15-OH PGDH | 1.5 nM | [5] |
| CAY10795 | 15-OH PGDH | 3 nM | |
| ML148 | 15-OH PGDH | 19 nM | |
| TD-892A | 15-OH PGDH | Sub-micromolar | |
| CAY10397 | 15-OH PGDH | ~10 µM |
Key Observations:
-
This compound's IC50 value for 15-OH PGDH is significantly higher (18.5 µM) compared to other listed inhibitors, which exhibit potency in the nanomolar range. This indicates that several orders of magnitude higher concentration of this compound is required to achieve the same level of 15-OH PGDH inhibition as compounds like SW033291 and CAY10795.
-
This compound's known inhibition of lipoxygenase and cyclooxygenase raises concerns about its specificity. The lack of precise IC50 values for these off-target activities in the reviewed literature makes a direct quantitative comparison challenging but highlights a potential for polypharmacology.
-
In contrast, inhibitors like SW033291 have been developed with a focus on high potency and selectivity for 15-OH PGDH, making them more suitable tools for specifically studying the biological roles of this enzyme.
Signaling Pathway and Experimental Workflow
To understand the context of 15-OH PGDH inhibition, the following diagrams illustrate the prostaglandin signaling pathway and a typical experimental workflow for assessing inhibitor activity.
Caption: Prostaglandin E2 (PGE2) signaling pathway and points of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Bay g 6575) blunts canine hypoxic pulmonary vasoconstriction: evidence for a prostaglandin-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of 5-lipoxygenase suppresses vascular endothelial growth factor-induced angiogenesis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of 5-Lipoxygenase in Hepatic Stellate Cells Alleviates Liver Fibrosis [frontiersin.org]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activities of Nafazatrom and Vitamin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of the antithrombotic and antimetastatic agent, Nafazatrom, and the well-established lipid-soluble antioxidant, Vitamin E (α-tocopherol). The following sections present quantitative data from experimental studies, detailed methodologies of the cited experiments, and diagrams illustrating their mechanisms of action and experimental workflows.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of this compound and Vitamin E has been evaluated in various in vitro systems. The following table summarizes key quantitative data from a comparative study that assessed their ability to inhibit lipid peroxidation.
| Antioxidant | Experimental System | Peroxidation Induction | Relative Potency | Reference |
| This compound | Phosphatidylcholine Liposomes | FeSO₄ and H₂O₂ | ~3 times less potent than α-tocopherol | [1] |
| α-Tocopherol | Phosphatidylcholine Liposomes | FeSO₄ and H₂O₂ | ~3 times more potent than this compound | [1] |
| This compound | Low-Density Lipoproteins (LDL) | CuSO₄ or AAPH | ~2-4 times more potent than α-tocopherol | [1] |
| α-Tocopherol | Low-Density Lipoproteins (LDL) | CuSO₄ or AAPH | ~2-4 times less potent than this compound | [1] |
Mechanisms of Antioxidant Action
Both this compound and Vitamin E exert their antioxidant effects primarily through direct scavenging of free radicals, albeit with some differences in their mechanisms and molecular interactions.
This compound: A Potent Free Radical Scavenger
This compound is recognized as a highly reactive free radical scavenger.[2] Its antioxidant activity is characterized by its ability to readily donate a hydrogen atom to neutralize oxidizing radicals, thereby forming a stable phenoxyl-like radical.[2] This reactivity makes it particularly effective in inhibiting lipid peroxidation, a key process in cellular damage. While its primary mechanism appears to be direct radical scavenging, this compound is also known as a lipoxygenase inhibitor, which may contribute to its overall antioxidant effect by reducing the enzymatic production of lipid hydroperoxides.[3][4]
dot
Caption: this compound's direct radical scavenging mechanism.
Vitamin E: The Chain-Breaking Antioxidant
Vitamin E, particularly α-tocopherol, is the primary lipid-soluble, chain-breaking antioxidant in cellular membranes.[5] It effectively intercepts peroxyl radicals, which are key intermediates in the propagation of lipid peroxidation.[6][7] By donating a hydrogen atom to the peroxyl radical, Vitamin E forms a relatively stable tocopheroxyl radical, thus terminating the chain reaction.[6] This tocopheroxyl radical can then be recycled back to its active form by other antioxidants, such as Vitamin C.[8] Beyond its direct scavenging activity, Vitamin E is also known to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways, which can influence cellular responses to oxidative stress.[9][10]
dot
Caption: Vitamin E's chain-breaking antioxidant mechanism and signaling modulation.
Experimental Protocols
The quantitative data presented in this guide were derived from specific in vitro antioxidant assays. The following sections provide an overview of the methodologies employed.
Inhibition of Lipid Peroxidation in Phosphatidylcholine Liposomes
This assay evaluates the ability of a compound to prevent the oxidation of lipids within an artificial membrane system.
Methodology:
-
Preparation of Liposomes: Phosphatidylcholine is dissolved in an organic solvent, which is then evaporated to form a thin lipid film. The film is hydrated with a buffer solution and vortexed to form multilamellar liposomes.
-
Induction of Peroxidation: Lipid peroxidation is initiated by adding a pro-oxidant, such as a solution of ferrous sulfate (FeSO₄) and hydrogen peroxide (H₂O₂). This mixture generates highly reactive hydroxyl radicals that attack the lipids.
-
Incubation: The liposome suspension is incubated with the test compounds (this compound or α-tocopherol) at various concentrations.
-
Measurement of Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS). Malondialdehyde (MDA), a major product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to produce a colored adduct that can be measured spectrophotometrically.
-
Data Analysis: The antioxidant activity is expressed as the concentration of the compound required to inhibit lipid peroxidation by 50% (IC₅₀) or as a percentage of inhibition compared to a control without the antioxidant.
dot
Caption: Workflow for the liposome peroxidation inhibition assay.
Inhibition of Low-Density Lipoprotein (LDL) Oxidation
This assay assesses the capacity of a compound to protect LDL particles from oxidative modification, a critical event in the development of atherosclerosis.
Methodology:
-
Isolation of LDL: LDL is isolated from human plasma by ultracentrifugation.
-
Induction of Oxidation: LDL oxidation is initiated by adding a pro-oxidant, such as copper sulfate (CuSO₄) or the free radical generator 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Incubation: The LDL solution is incubated with the test compounds (this compound or α-tocopherol) at various concentrations.
-
Measurement of Oxidation: The progression of LDL oxidation is monitored by measuring the formation of conjugated dienes, which absorb light at 234 nm, or by quantifying the generation of TBARS as described in the previous protocol.
-
Data Analysis: The antioxidant activity is determined by measuring the lag phase (the time before rapid oxidation begins) or the rate of oxidation in the presence of the antioxidant compared to a control.
dot
Caption: Workflow for the LDL oxidation inhibition assay.
Conclusion
Both this compound and Vitamin E are effective antioxidants, but their relative potency can vary depending on the experimental system. In a liposomal model, which mimics a simple cell membrane, α-tocopherol demonstrates superior activity.[1] Conversely, in an LDL oxidation model, a key factor in atherosclerosis, this compound is the more potent inhibitor.[1]
The primary antioxidant mechanism for both compounds involves direct free radical scavenging. Vitamin E is a well-characterized chain-breaking antioxidant that also influences cellular signaling pathways.[5][6][7][9][10] this compound is a highly reactive scavenger, and its additional role as a lipoxygenase inhibitor may contribute to its pronounced effect in certain biological contexts.[2][3] The choice between these compounds for research or therapeutic development will depend on the specific application and the targeted oxidative process.
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction of the antithrombotic and antimetastatic agent, this compound, with oxidizing radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoxygenase inhibitor this compound fails to attenuate postischaemic ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the antioxidative properties of lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Vitamin E in Human Health and Some Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 7. Role of vitamin E as a lipid-soluble peroxyl radical scavenger: in vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the Mechanism of Action of Vitamin E? | Benefits & Sources - SOST [m.sostapi.com]
- 9. Vitamin E, Antioxidant and Nothing More - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin E: Regulatory Role on Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Nafazatrom's Potential in Thwarting Tumor Cell-Platelet Alliances: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the intricate dance of cancer metastasis, the aggregation of platelets with tumor cells is a critical step, shielding malignant cells and promoting their spread. The quest for effective inhibitors of this process is paramount in oncological research. This guide provides a comparative analysis of Nafazatrom and other therapeutic agents in their ability to prevent tumor cell-platelet aggregation, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy of Anti-Platelet Agents
The following table summarizes the available quantitative data on the inhibitory effects of this compound and alternative agents on platelet aggregation. It is important to note that direct comparative studies of this compound against other agents in tumor cell-induced platelet aggregation (TCIPA) are limited. Therefore, this table presents an indirect comparison based on available data from various studies.
| Compound/Drug Class | Target/Mechanism of Action | Efficacy in Inhibiting Platelet Aggregation |
| This compound | - Inhibits ADP and collagen-induced platelet aggregation. - Reduces platelet thromboxane B2 release and 12-HETE production.[1][2] | Specific IC50 values for ADP and collagen-induced aggregation are not readily available in the reviewed literature. Its antimetastatic effects may be independent of direct inhibition of platelet aggregation. |
| Aspirin | - Irreversible inhibitor of cyclooxygenase-1 (COX-1), thereby blocking thromboxane A2 (TXA2) synthesis.[3] | Generally considered a weak inhibitor of direct tumor cell-induced platelet aggregation (TCIPA).[4] However, at concentrations of 20-100 µM, it can reduce platelet activation, leading to decreased tumor cell invasion.[1] |
| P2Y12 Inhibitors | - Block the P2Y12 receptor on platelets, preventing ADP-mediated activation and aggregation.[5] | Ticagrelor (10 µM): Significantly reduced MCF-7 and HT-29 tumor cell-induced platelet aggregation (from ~65% to ~51% and ~62% to ~48%, respectively).[5] Clopidogrel: IC50 of 1.9 µM for ADP-induced aggregation in washed platelets.[6] |
| Thrombin Inhibitors | - Inhibit thrombin, a potent platelet activator, and key enzyme in the coagulation cascade.[7] | Heparin: Inhibits P-selectin binding, which is crucial for platelet-tumor cell interaction, with reported IC50 values of 0.2 and 2.5 USP units/ml.[8] Dabigatran: A direct thrombin inhibitor, it has been shown to potentiate the growth inhibition of pancreatic cancer, though specific TCIPA inhibition data is limited.[7] |
Delving into the Mechanisms: Signaling Pathways and Experimental Designs
To understand the complex interplay between tumor cells, platelets, and the inhibitory agents, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to assess these interactions.
References
- 1. Inhibition of arterial thrombosis and platelet function by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on platelet function and release: relationship to symptomatic episodes in patients with peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential inhibition of tumour cell-induced platelet aggregation by the nicotinate aspirin prodrug (ST0702) and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TICONC (Ticagrelor-Oncology) Study: Implications of P2Y12 Inhibition for Metastasis and Cancer-Associated Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor Cell-Induced Platelet Aggregation as an Emerging Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmm.ucsd.edu [cmm.ucsd.edu]
Safety Operating Guide
Prudent Disposal of Nafazatrom: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Nafazatrom, ensuring the protection of personnel and the environment.
I. Understanding the Chemical Profile
While a detailed safety data sheet (SDS) with specific disposal instructions for this compound is not publicly accessible, its classification as a pyrazolinone derivative warrants a cautious approach. As a matter of principle, any investigational compound or chemical with unknown environmental and toxicological profiles should be treated as hazardous waste.
Table 1: General Chemical Waste Profile for this compound
| Property | Guideline |
| Physical State | Solid (presumed) |
| Solubility | Varies; handle as if soluble in common organic solvents. |
| Toxicity | Data not widely available; assume to be toxic. |
| Environmental Hazard | Data not widely available; assume to be harmful to aquatic life. |
| Reactivity | Unknown; avoid mixing with other chemicals. |
II. Step-by-Step Disposal Protocol
This protocol is based on general guidelines for the disposal of laboratory chemical waste and should be followed in conjunction with your institution's specific Environmental Health and Safety (EHS) procedures.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation:
-
Solid Waste:
-
Collect any solid this compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a chemically resistant material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, dedicated liquid hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
3. Container Labeling:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
-
4. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from drains, heat sources, and direct sunlight.
-
Keep containers closed at all times, except when adding waste.[1][2][3]
5. Disposal of Empty Containers:
-
Empty containers that originally held this compound must also be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
The first rinseate must be collected and disposed of as liquid hazardous waste.[1][3] Subsequent rinses can often be disposed of in the same manner.
-
After rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department.
6. Requesting Waste Pickup:
-
Once a waste container is full or has been in storage for the maximum allowable time (as per institutional policy, often six months to a year), submit a waste pickup request to your institution's EHS department or designated hazardous waste management provider.[4][5]
-
Do not attempt to transport hazardous waste outside of the laboratory.
7. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
If the spill is small and you are trained to handle it:
-
Wear appropriate PPE.
-
Contain the spill with an absorbent material (e.g., spill pads, vermiculite).
-
Collect the contaminated absorbent material and place it in the solid hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
For large spills, or if you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS emergency line.
III. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
IV. Experimental Protocols Cited
The disposal procedures outlined in this document are not based on specific experimental protocols for this compound but are derived from standard best practices for the management of hazardous chemical waste in a laboratory setting. These guidelines are consistent with recommendations from environmental health and safety departments at major research institutions.[1][2][3][4][5]
Disclaimer: This information is intended as a guide and should not supersede the specific policies and procedures of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for definitive guidance on hazardous waste disposal.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Nafazatrom
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nafazatrom. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting. Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and the specific information available in the Safety Data Sheet (SDS).
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately in the designated chemical waste container.[2][3] |
| Body Protection | Laboratory coat | A full-length laboratory coat should be worn to protect skin and personal clothing from potential splashes.[2][4] Ensure the coat is buttoned. |
| Eye Protection | Safety glasses with side shields or goggles | Eye protection is required to shield against dust particles and potential splashes.[5][6] If there is a significant risk of splashing, a face shield should be used in conjunction with goggles.[5] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To prevent inhalation of dust, handling of solid this compound should be performed in a chemical fume hood or a well-ventilated area.[1] If a fume hood is not available and there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[3][4] |
Operational and Disposal Plans
Adherence to proper operational and disposal procedures is critical for laboratory safety and environmental protection. This compound is classified as toxic to aquatic life with long-lasting effects, necessitating careful handling of all waste.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.[2] Read the Safety Data Sheet (SDS) thoroughly.[7]
-
Weighing and Aliquoting: Conduct all weighing and handling of solid this compound in a chemical fume hood to minimize inhalation risk.[1][6]
-
In Case of a Spill:
-
Evacuate the immediate area.
-
For small spills of solid material, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and clean the spill site once the material has been removed.
-
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[8] Do not eat, drink, or apply cosmetics in the laboratory.[6][9][10]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a labeled, sealed, and leak-proof hazardous waste container. Do not pour down the drain.[1] |
| Contaminated Glassware | Rinse contaminated glassware with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous liquid waste. The cleaned glassware can then be washed normally. |
Waste material must be disposed of in accordance with national and local regulations.[1]
Experimental Workflow and Safety Protocols
The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. fda.gov [fda.gov]
- 5. osha.gov [osha.gov]
- 6. ucblueash.edu [ucblueash.edu]
- 7. osha.gov [osha.gov]
- 8. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 10. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
